L-octaguluronic acid octasodium salt
Description
Contextualization within the Guluronic Acid Oligomer Family
L-Octaguluronic acid octasodium salt belongs to the family of guluronic acid oligomers, which are short chains of L-guluronic acid monomers. L-guluronic acid, along with D-mannuronic acid, is a primary building block of alginic acid, a major polysaccharide found in the cell walls of brown algae. phytopurify.comresearchgate.net Alginic acid is a linear copolymer with blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). researchgate.net
The G-block regions of alginate are known for their rigid and extended chain configuration, a characteristic attributed to the hindered rotation around the glycosidic linkages. researchgate.netmdpi.com This structural feature is imparted to the oligomers derived from these blocks. L-Octaguluronic acid, being an octamer of L-guluronic acid, represents a well-defined segment of this G-block. The octasodium salt form indicates that the carboxylic acid groups of each of the eight guluronic acid residues are neutralized with sodium ions.
The preparation of such oligomers can be achieved through various methods, including the controlled depolymerization of alginate. Techniques such as acid hydrolysis and microwave irradiation have been employed to generate mixtures of guluronic acid oligomers with varying degrees of polymerization, including octamers. researchgate.netvliz.be More precise chemical synthesis strategies are also being developed to create specific L-guluronic acid linked oligosaccharides. nih.govresearchgate.net
Significance of Oligosaccharides in Advanced Biopolymer Science
Oligosaccharides, defined as carbohydrate polymers with a small number of monosaccharide units (typically three to ten), are at the forefront of advanced biopolymer science. researchgate.net Their significance stems from their immense structural diversity, which far surpasses that of other biopolymers like proteins and nucleic acids. nih.gov This complexity allows them to play crucial roles in a wide array of biological processes, including cell recognition, signaling, and adhesion. researchgate.net
In the realm of biopolymer science, oligosaccharides are investigated for their potential as prebiotics, their ability to modulate the immune system, and their applications in drug delivery and tissue engineering. vliz.benih.gov The biological activity of oligosaccharides is often closely linked to their specific structure, including their molecular weight, monomer composition, and the sequence of monosaccharide units. vliz.be This structure-activity relationship drives the need for well-defined oligosaccharides, like this compound, for detailed investigation.
Overview of Research Trajectories for Complex Carbohydrate Derivatives
The study of complex carbohydrates has evolved from basic structural elucidation to a dynamic field encompassing their synthesis, biological functions, and applications. Current research trajectories are focused on several key areas:
Chemical and Enzymatic Synthesis: The development of methods to synthesize complex carbohydrates with high precision is a major focus. This allows for the creation of specific structures to probe biological functions and to develop novel therapeutics. nih.govresearchgate.net
Structural Analysis: Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are being used to characterize the intricate three-dimensional structures of complex carbohydrates. nih.gov
Biological Activity: Researchers are actively exploring the diverse biological roles of complex carbohydrates, from their involvement in disease processes to their potential as bioactive food ingredients. vliz.benih.gov
Biomaterials: The unique gelling and stabilizing properties of polysaccharides and their derivatives are being harnessed to create advanced biomaterials for applications in wound healing, drug delivery, and regenerative medicine. researchgate.net
The investigation of specific oligosaccharide derivatives, such as this compound, fits squarely within these research trends, offering a model system to explore the fundamental principles of carbohydrate science and to develop new technologies.
Rationale for Investigating this compound
Secondly, the specific chain length of eight units may confer unique biological activities that are different from both the monomeric guluronic acid and the high molecular weight alginate. Studies on other alginate oligosaccharides have shown that properties like immunomodulatory and antioxidant effects are dependent on the degree of polymerization. vliz.benih.gov
Finally, the octasodium salt form ensures its water solubility and provides a defined ionic state, which is crucial for studying its interactions with other molecules, such as proteins and metal ions, in a controlled manner. The CAS number 862694-88-0 has been assigned to this specific compound, indicating its recognition as a distinct chemical entity for research and commercial purposes. invivochem.cn
Scope and Objectives of Academic Inquiry
Academic inquiry into this compound is aimed at elucidating its fundamental chemical and physical properties, understanding its biological activities, and exploring its potential applications. The primary objectives of such research include:
Synthesis and Characterization: Developing efficient and scalable methods for the synthesis and purification of high-purity this compound. This includes detailed structural characterization using modern analytical techniques.
Conformational Analysis: Investigating the three-dimensional structure and conformational dynamics of the oligomer in solution to understand how it interacts with its environment.
Biological Screening: Evaluating the biological activity of the compound in various assays to identify potential therapeutic or prebiotic effects.
Structure-Function Studies: Correlating the specific structural features of the octamer with its observed biological or physicochemical properties. This knowledge is critical for the rational design of new carbohydrate-based materials and drugs.
Structure
2D Structure
Properties
Molecular Formula |
C48H58Na8O49 |
|---|---|
Molecular Weight |
1602.9 g/mol |
IUPAC Name |
octasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C48H66O49.8Na/c49-1-2(50)25(33(66)67)91-42(11(1)59)85-19-4(52)13(61)44(93-27(19)35(70)71)87-21-6(54)15(63)46(95-29(21)37(74)75)89-23-8(56)17(65)48(97-31(23)39(78)79)90-24-9(57)16(64)47(96-32(24)40(80)81)88-22-7(55)14(62)45(94-30(22)38(76)77)86-20-5(53)12(60)43(92-28(20)36(72)73)84-18-3(51)10(58)41(82)83-26(18)34(68)69;;;;;;;;/h1-32,41-65,82H,(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81);;;;;;;;/q;8*+1/p-8/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,41+,42+,43+,44+,45+,46+,47+,48+;;;;;;;;/m0......../s1 |
InChI Key |
ZCRGLNGLIYSWSI-NMARHFQZSA-F |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@H]8[C@@H]([C@@H]([C@@H](O[C@H]8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(C(C(OC8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Preparation Methodologies for L Octaguluronic Acid Octasodium Salt
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes to overcome many of the challenges associated with purely chemical synthesis, particularly in achieving stereochemical control.
Enzymatic Oligomerization Strategies from Monosaccharide Precursors
The direct enzymatic oligomerization of L-guluronic acid monosaccharides into a defined octamer is not a commonly reported pathway. Instead, enzymatic strategies often rely on the modification of existing polysaccharides or the controlled degradation of larger polymers. Alginate, a naturally occurring polysaccharide composed of blocks of β-D-mannuronic acid (M) and α-L-guluronic acid (G), serves as a primary source material. nih.govnih.gov
Enzymes known as alginate lyases can be employed to depolymerize alginate chains. nih.gov These enzymes cleave the glycosidic bonds via a β-elimination reaction, yielding unsaturated oligosaccharides of varying lengths. nih.gov By carefully selecting the specific lyase and controlling reaction conditions, it is possible to generate a mixture of oligoguluronates, from which the desired octamer can be isolated. While not a direct synthesis from monosaccharides, this enzymatic degradation is a key method for preparing oligoguluronate fractions.
Another critical enzymatic step in the natural production of guluronic acid residues is the action of mannuronan C-5 epimerases. nih.gov These enzymes act on pre-formed polymannuronic acid chains, converting D-mannuronic acid residues into L-guluronic acid residues in situ. nih.gov This post-polymerization modification is fundamental to creating the G-blocks within alginate that can subsequently be harvested by lyases. nih.gov
| Enzyme Class | Role in Oligoguluronate Preparation | Source Material | Typical Products |
| Alginate Lyases | Degradation of polymer into smaller fragments | Alginate (Poly-G or MG blocks) | Unsaturated oligo-uronates (di-, tri-, and larger) nih.gov |
| Mannuronan C-5 Epimerases | Conversion of M-residues to G-residues | Polymannuronic Acid | Alginate with G-blocks nih.gov |
Role of Glycosyltransferases and Glycosidases in Stereoselective Synthesis
In the de novo enzymatic synthesis of oligosaccharides, glycosyltransferases are the key players. nih.govresearchgate.net These enzymes catalyze the transfer of a monosaccharide from an activated sugar donor (like a nucleotide sugar) to an acceptor molecule, forming a glycosidic bond with high precision. nih.govnih.gov A theoretical enzymatic synthesis of L-octaguluronic acid would involve a series of glycosyltransferases, each responsible for adding the next L-guluronic acid unit with the correct anomeric configuration (α-linkage) and to the correct position on the growing chain.
The synthesis would proceed sequentially, where the product of one enzymatic reaction becomes the substrate for the next. nih.gov The strict donor, acceptor, and linkage specificity of each glycosyltransferase ensures the formation of a structurally defined product, avoiding the complex protecting group manipulations required in chemical synthesis. nih.gov
While glycosyltransferases build up chains, glycosidases are enzymes that typically hydrolyze glycosidic bonds. nih.gov However, under certain conditions, some glycosidases can be engineered or manipulated to catalyze the formation of glycosidic bonds, acting in reverse. This approach, known as transglycosylation, can also be a tool for stereoselective synthesis, though it is often less specific than using glycosyltransferases.
Optimization of Enzyme Reaction Conditions and Substrate Specificity
The efficiency of any enzymatic synthesis is highly dependent on the reaction conditions. nih.gov Optimization is crucial for maximizing yield and ensuring enzyme stability. Key parameters that must be fine-tuned include pH, temperature, buffer composition, enzyme concentration, and substrate concentration. nih.govmdpi.com
Methodologies such as Design of Experiments (DoE) can be employed to systematically and rapidly identify the optimal conditions by evaluating multiple factors simultaneously. nih.gov For instance, the stability of an enzyme can be significantly enhanced through immobilization on a solid support, which can also improve reusability and resistance to harsh conditions like high temperatures. mdpi.com Substrate specificity is an inherent property of the enzyme, but understanding it is critical. For example, studies on mannuronan C-5 epimerase AlgE4 have shown that a hexameric oligomer is the minimum substrate size for activity, with epimerization occurring at a specific residue from the non-reducing end. nih.gov
| Parameter | Importance in Enzymatic Synthesis | Common Optimization Strategies |
| pH | Affects enzyme structure and activity, substrate binding. | Testing a range of buffers to find the optimal pH for activity and stability. mdpi.com |
| Temperature | Influences reaction rate and enzyme stability. | Determining the optimal temperature that balances high activity with long-term stability. mdpi.com |
| Enzyme Concentration | Directly impacts the overall reaction rate. | Balancing cost with desired reaction time. |
| Substrate Concentration | Can affect reaction kinetics (e.g., substrate inhibition). | Determining the optimal concentration to maximize rate without causing inhibition. |
| Immobilization | Enhances stability, reusability, and process control. | Covalent binding or entrapment on various natural or synthetic polymer supports. mdpi.com |
Chemical Synthesis Techniques for Defined Oligoguluronates
Purely chemical synthesis offers a powerful route to structurally perfect oligoguluronates, providing access to compounds that may not be achievable through enzymatic means. However, it requires a multi-step approach involving complex protection and deprotection sequences. wikipedia.org
Glycosylation Reactions for Oligosaccharide Chain Elongation
The core of chemical oligosaccharide synthesis is the glycosylation reaction, where a glycosyl donor (an activated monosaccharide) reacts with a glycosyl acceptor (the growing oligosaccharide chain) to form a new glycosidic linkage. organicreactions.org The challenge lies in controlling the stereochemistry at the newly formed anomeric center to achieve the desired α-linkage characteristic of L-guluronates in alginate. nih.gov
The reactivity of the glycosyl donor is tuned by the choice of a suitable leaving group at the anomeric position. nih.gov Common strategies involve the use of glycosyl halides, trichloroacetimidates, thioglycosides, or glycosyl phosphates. nih.goveurekaselect.com The selection of the donor, acceptor, and reaction promoter/activator is critical for achieving high yields and stereoselectivity. nih.gov Solid-phase synthesis, where the growing oligosaccharide is attached to a polymer support, can streamline the process by simplifying the purification of intermediates. organicreactions.orgmt.com
| Glycosylation Strategy | Glycosyl Donor Type | Typical Activator/Promoter | Key Features |
| Trichloroacetimidate Method | O-Glycosyl trichloroacetimidate | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive donors, widely used. eurekaselect.com |
| Thioglycoside Method | S-Glycoside (e.g., thiophenyl, thioethyl) | Halonium sources (e.g., NIS/TfOH, DMTST) | Stable donors that can be activated when needed, suitable for block synthesis. nih.gov |
| Glycosyl Phosphate (B84403) Method | Glycosyl phosphate | Lewis acids (e.g., TMSOTf) | Can be highly effective for certain systems. eurekaselect.com |
| Solid-Phase Synthesis | Various (often thioglycosides or phosphates) | Dependent on donor type | Simplifies purification, allows for automation. organicreactions.orgwikipedia.org |
Protecting Group Strategies and Deprotection Methodologies
To ensure that glycosylation occurs only at the desired positions, all other reactive functional groups (hydroxyl and carboxyl groups) in both the donor and acceptor molecules must be temporarily masked with protecting groups. bham.ac.ukpressbooks.pub The synthesis of a complex molecule like an octasaccharide requires an orthogonal protecting group strategy. numberanalytics.comorganic-chemistry.org This involves using multiple types of protecting groups, each of which can be removed under specific conditions without affecting the others. organic-chemistry.org
For example, a benzyl (B1604629) ether might be used to protect a hydroxyl group that needs to remain masked until the final steps, as it is stable to many conditions but can be removed by hydrogenolysis. bham.ac.uknumberanalytics.com An acetyl or benzoyl ester could be used to protect a hydroxyl group that needs to be unmasked mid-synthesis to become the acceptor site for the next glycosylation. Silyl ethers are also commonly used and can be removed with fluoride (B91410) reagents. numberanalytics.com The carboxyl group of the guluronic acid must also be protected, typically as an ester (e.g., methyl or benzyl ester), throughout the synthesis.
The final step in the synthesis is the global deprotection, where all remaining protecting groups are removed to yield the target molecule, which is then converted to its octasodium salt form. wikipedia.org
| Protecting Group | Function Protected | Typical Protection Reagent | Deprotection Conditions |
| Benzyl (Bn) | Hydroxyl | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) bham.ac.uk |
| Acetyl (Ac) | Hydroxyl | Acetic anhydride | Mild base (e.g., NaOMe in MeOH) |
| Benzoyl (Bz) | Hydroxyl | Benzoyl chloride | Stronger base than for Acetyl |
| tert-Butyldimethylsilyl (TBS) | Hydroxyl | TBS-Cl | Fluoride source (e.g., TBAF) numberanalytics.com |
| Methyl (Me) Ester | Carboxylic Acid | Methanol, acid catalyst | Saponification (e.g., NaOH) |
Solid-Phase Synthesis Considerations for Oligosaccharides
The chemical synthesis of oligosaccharides can be a complex endeavor. nih.gov Automated solid-phase synthesis has emerged as a powerful technique for the construction of complex oligosaccharides, akin to the methods used for peptides and oligonucleotides. nih.gov This approach involves the sequential addition of monosaccharide building blocks to a growing chain that is covalently attached to a solid support, such as a resin. researchgate.net Key to this method is the use of glycosylating agents, such as glycosyl phosphates or thioglycosides, and activators to drive the formation of glycosidic bonds. nih.govresearchgate.net
The process allows for the use of excess reagents to ensure reaction completion, with purification simplified to washing the resin to remove soluble impurities. A variety of linkers, which connect the initial sugar to the polymer matrix, have been developed to allow for cleavage of the final oligosaccharide from the support under specific conditions. researchgate.net While powerful, the application of solid-phase synthesis for producing a specific octasaccharide like L-octaguluronic acid would require the development of suitably protected L-guluronic acid building blocks and an optimized, repetitive cycle of glycosylation and deprotection steps.
Depolymerization and Fractionation from Polysaccharide Sources
The most common route to L-octaguluronic acid is through the depolymerization of alginates, which are linear polysaccharides found in the cell walls of brown algae. nih.gov Alginates are composed of blocks of β-D-mannuronic acid (M) and α-L-guluronic acid (G). nih.gov For the production of L-octaguluronic acid, alginates rich in G-blocks are the preferred starting material. researchgate.netfao.org
Controlled Acid Hydrolysis of Guluronate-Rich Alginates
Acid hydrolysis is a method used for the depolymerization of alginates. nih.govnih.gov This process involves treating the alginate with an acid, such as hydrochloric acid or phosphoric acid, which cleaves the glycosidic linkages between the uronic acid residues. nih.govnih.gov The conditions of the hydrolysis, including acid concentration, temperature, and reaction time, can be controlled to influence the size of the resulting oligosaccharide fragments. nih.govmdpi.com For instance, using 0.3 N HCl can significantly decrease the molecular weight of alginate within 50 minutes. researchgate.net Following hydrolysis, fractionation techniques are employed to separate the mixture of oligomers. One method involves adjusting the pH; for example, at a pH of 2.85, polyguluronate is insoluble while polymannuronate remains in solution, allowing for the separation of G-rich fractions. nih.gov
Enzymatic Degradation via Alginate Lyases for Oligomer Generation
A more specific method for depolymerizing alginates involves the use of enzymes known as alginate lyases. researchgate.net These enzymes cleave the glycosidic bonds within the alginate chain via a β-elimination reaction. wikipedia.org Some alginate lyases exhibit specificity for the guluronic acid residues, making them particularly useful for generating guluronate-rich oligosaccharides. researchgate.netresearchgate.net For example, poly(α-L-guluronate) lyase (EC 4.2.2.11) specifically targets the G-blocks within the alginate chain. wikipedia.org The reaction can be carried out under controlled conditions (e.g., at 30°C with a defined enzyme concentration) to produce a mixture of oligoguluronates of varying degrees of polymerization (DP). researchgate.net Studies have shown the successful preparation of oligoguluronates with a DP of up to 16 using enzymatic hydrolysis. The resulting mixture of alginate oligosaccharides can have a degree of polymerization ranging from 2 to 8. researchgate.net
Chromatographic Separation and Purification of Octaguluronic Acid Fraction
Following either acid or enzymatic hydrolysis, the resulting mixture of oligosaccharides must be fractionated to isolate the desired octaguluronic acid. A combination of chromatographic techniques is typically employed for this purpose.
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. researchgate.net The hydrolysate is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer retention time. This allows for the initial separation of the oligosaccharide mixture into fractions based on their degree of polymerization. researchgate.net
Anion-Exchange Chromatography (AEC): Due to the presence of carboxylate groups, guluronic acid oligomers are negatively charged. nih.gov This property allows for further purification using anion-exchange chromatography. nih.gov High-performance anion-exchange chromatography (HPAEC) is a powerful technique for separating oligosaccharides with high resolution. nih.gov The mixture is loaded onto a column containing a positively charged stationary phase. Elution is typically achieved by applying a salt gradient (e.g., sodium acetate) or by increasing the pH with a hydroxide (B78521) eluent. wur.nl Oligomers with a higher degree of polymerization will have more negative charges and will bind more strongly to the column, thus eluting at a higher salt concentration. wur.nl This method can effectively separate oligomers based on their length, allowing for the isolation of the octaguluronic acid fraction. The purity of the collected fractions can be assessed using techniques like HPAEC with pulsed amperometric detection (PAD) and electrospray ionization-mass spectrometry (ESI-MS). nih.gov
Conversion to Octasodium Salt Form
The final step in the preparation is the conversion of the purified L-octaguluronic acid to its octasodium salt form.
Ion Exchange Processes for Sodium Salt Formation
Ion exchange chromatography is a standard method for converting the acidic form of an oligosaccharide to its corresponding salt. wqa.org To obtain the octasodium salt, the purified L-octaguluronic acid solution is passed through a strong acid cation exchange resin that has been pre-conditioned to the sodium form (Na+). agualatinoamerica.com As the oligosaccharide solution passes through the column, the protons (H+) of the carboxylic acid groups are exchanged for sodium ions (Na+) from the resin. agualatinoamerica.com The eluate will then contain the L-octaguluronic acid in its octasodium salt form. The process is efficient and can be monitored to ensure complete conversion. Following the ion exchange, the solution can be lyophilized (freeze-dried) to obtain the final product as a solid powder.
Data Tables
Table 1: Physicochemical Properties of L-Octaguluronic Acid
This table presents the theoretical molecular characteristics of L-octaguluronic acid, which are essential for its identification and characterization during the preparation process.
| Property | Value |
| Degree of Polymerization (DP) | 8 |
| Molecular Formula (Acid Form) | C₄₈H₆₆O₅₇ |
| Average Molecular Weight (Acid Form) | 1587.0 g/mol |
| Molecular Formula (Octasodium Salt) | C₄₈H₅₈Na₈O₅₇ |
| Average Molecular Weight (Octasodium Salt) | 1762.8 g/mol |
Table 2: Chromatographic Methods for Purification and Analysis
This table summarizes the chromatographic techniques and typical conditions used in the purification and analysis of L-octaguluronic acid.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Size-Exclusion Chromatography (SEC) | Porous gel (e.g., Sephadex, Bio-Gel) | Aqueous buffer | Fractionation by size (degree of polymerization) |
| High-Performance Anion-Exchange Chromatography (HPAEC) | Quaternary ammonium-functionalized resin | Sodium hydroxide or sodium acetate (B1210297) gradient | High-resolution separation by charge (degree of polymerization) |
| Ion-Exchange Chromatography | Strong acid cation resin (Na⁺ form) | Water | Conversion to sodium salt form |
Purity Assessment and Yield Optimization of the Salt Form
The purity of L-octaguluronic acid octasodium salt is paramount for its application in research and potential therapeutic development. A multi-pronged approach is necessary to comprehensively assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Specifically, High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is highly effective for separating and quantifying charged oligosaccharides. nih.gov Size-Exclusion Chromatography (SEC) can also be employed to verify the homogeneity of the oligomer's size. biorxiv.org
Yield optimization is a critical aspect of the synthesis of this compound, especially considering the complexity and length of the target molecule. In chemical synthesis, the yield is highly dependent on the efficiency of each coupling and deprotection step. Even with a high average coupling efficiency of 99%, the theoretical yield for a 30-mer oligonucleotide is only 75%, and this drops to 55% with a 98% efficiency. wikipedia.org For an octamer, while the losses are less pronounced, they remain significant. To maximize yield, the purity of the starting materials and reagents is of utmost importance, as impurities can lead to side reactions and truncated sequences. aurorium.com The use of optimized coupling agents and reaction conditions is also critical.
Below is an interactive data table summarizing the analytical techniques used for purity assessment:
| Analytical Technique | Information Provided | Typical Purity Benchmark |
| High-Performance Anion-Exchange Chromatography (HPAEC) | Separation and quantification of charged oligomers | >95% |
| Size-Exclusion Chromatography (SEC) | Assessment of size homogeneity | Single, sharp peak |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirmation of molecular weight and salt form | Correct m/z for C₄₈H₅₀O₄₉Na₈ |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Structural confirmation, anomeric configuration | Spectra consistent with α-(1→4) linked L-guluronate |
Methodological Challenges in Homogeneous Oligomer Synthesis
The synthesis of homogeneous oligomers of L-guluronic acid, such as the target octamer, is fraught with methodological challenges that stem from the inherent complexity of carbohydrate chemistry. researchgate.net
A primary challenge is the stereoselective construction of the α-(1→4) glycosidic linkages. researchgate.net While L-gulose donors show a preference for the desired α-linkage, achieving complete stereoselectivity can be difficult, and even small amounts of the β-anomer can lead to impurities that are difficult to separate from the final product. The reactivity of both the glycosyl donor and acceptor can be influenced by the protecting groups used, necessitating careful optimization of the synthetic strategy. researchgate.net
The presence of the carboxylic acid functionality in the guluronic acid monomer adds another layer of complexity. This functional group is typically protected as an ester throughout the synthesis and deprotected in the final steps. The choice of protecting group is critical, as it must be stable to the conditions of glycosylation and deprotection of other protecting groups, yet be readily removable at the end of the synthesis without affecting the glycosidic linkages.
Furthermore, the purification of homogeneous oligomers from a synthetic or hydrolytic mixture is a non-trivial task. The structural similarity of oligomers with slightly different lengths (e.g., heptamer, octamer, nonamer) makes their separation by chromatography challenging. This requires high-resolution chromatographic techniques and can lead to significant losses of the desired product.
Finally, the scale-up of a multi-step chemical synthesis of a complex oligosaccharide is a major hurdle. Reactions that work well on a small laboratory scale may not be directly transferable to a larger scale, requiring re-optimization of reaction conditions to maintain yield and purity.
The following table summarizes the key methodological challenges:
| Challenge | Description |
| Stereoselectivity | Achieving complete α-selectivity in the formation of (1→4) glycosidic linkages is difficult and often requires carefully designed building blocks and reaction conditions. researchgate.netnih.gov |
| Yield | The overall yield decreases significantly with each additional monomer in a stepwise synthesis, making the preparation of longer oligomers inefficient. wikipedia.org |
| Protecting Group Strategy | The need for orthogonal protecting groups for the hydroxyl and carboxylic acid functionalities adds complexity to the synthetic design. |
| Purification | The separation of the target homogeneous octamer from closely related byproducts (e.g., shorter or longer oligomers, stereoisomers) is challenging and requires high-resolution techniques. |
| Scalability | Transferring a complex, multi-step synthesis from a laboratory scale to a larger, preparative scale presents significant logistical and chemical challenges. |
Advanced Structural and Conformational Characterization of L Octaguluronic Acid Octasodium Salt
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of oligosaccharides like L-octaguluronic acid octasodium salt in solution. It provides atomic-level information regarding the monosaccharide composition, linkage patterns, and three-dimensional conformation.
Assignment of Proton (¹H) and Carbon (¹³C) Resonances
The foundational step in NMR analysis is the precise assignment of all proton (¹H) and carbon (¹³C) chemical shifts within the molecule. For an oligomer like L-octaguluronic acid, the ¹H NMR spectrum displays distinct signals for anomeric protons (H1) which typically resonate in a unique downfield region compared to the other sugar ring protons. cdnsciencepub.com For instance, the anomeric proton (H1) of α-L-guluronic acid (G) residues in an alginate polymer resonates at approximately 5.47 ppm, clearly separated from the anomeric signals of other residues like β-D-mannuronic acid (around 5.09 ppm). core.ac.uk The remaining non-anomeric protons of the guluronic acid residues form a complex, overlapping system of multiplets further upfield. core.ac.uk
¹³C NMR spectroscopy offers a wider spectral dispersion, which aids in resolving individual carbon atoms. The chemical shifts are sensitive to the local electronic environment, making them indicative of the type of sugar residue and the nature of the glycosidic linkage. nih.gov The assignment process for a complex oligosaccharide relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netnih.gov
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for L-Guluronic Acid Residues This table presents typical chemical shift ranges based on published data for guluronate residues within alginates. Exact values for this compound may vary based on experimental conditions.
| Proton | Chemical Shift (ppm) |
| H1 | ~5.47 |
| H2 | ~4.32 |
| H3 | ~4.45 |
| H4 | ~4.57 |
| H5 | ~4.88 |
Source: Synthesized from data in core.ac.uk
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for L-Guluronic Acid Residues This table presents typical chemical shift ranges based on published data for guluronate residues within alginates and related oligosaccharides. nih.govnih.gov
| Carbon | Chemical Shift (ppm) |
| C1 | ~101-103 |
| C2 | ~68-70 |
| C3 | ~72-74 |
| C4 | ~80-82 |
| C5 | ~70-72 |
| C6 (COOH) | ~175-178 |
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity Elucidation
To overcome the spectral overlap inherent in 1D spectra of oligosaccharides, a suite of 2D NMR experiments is employed to establish connectivities between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds (²JHH, ³JHH). It is fundamental for tracing the connectivity of protons within each individual guluronic acid ring, starting from an assigned proton (like the anomeric H1) and "walking" along the spin system to identify H2, H3, and so on. core.ac.ukresearchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons belonging to a single spin-coupled network (i.e., an entire sugar residue). wisc.edu By irradiating a single proton, such as the anomeric proton, cross-peaks will appear for all other protons within that same guluronic acid unit, greatly simplifying the assignment of the complete residue. core.ac.uknih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a powerful method to assign carbon resonances based on the already established proton assignments. The high resolution of the carbon dimension helps to resolve overlapping proton signals. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH). This technique is crucial for sequencing the oligosaccharide, as it can show correlations between adjacent sugar residues. For example, a correlation between the anomeric proton (H1) of one residue and the linkage-position carbon (e.g., C4) of the neighboring residue provides direct evidence of the glycosidic bond. nih.govresearchgate.net
Conformation-Sensitive NMR Parameters (J-couplings, NOE enhancements)
Beyond establishing connectivity, NMR parameters provide critical insights into the 3D conformation of the oligosaccharide.
J-couplings: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons through the Karplus equation. This is particularly useful in determining the ring conformation and the stereochemistry at the anomeric center. nih.gov For example, the ³J(H1,H2) coupling constant is instrumental in confirming the anomeric configuration. nih.gov
NOE (Nuclear Overhauser Effect) Enhancements: The NOE arises from through-space dipole-dipole interactions between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds. In oligosaccharides, NOE experiments (like NOESY or ROESY) are vital for determining the conformation around the glycosidic linkage. Observing an NOE between the anomeric proton (H1) of one residue and a proton on the adjacent residue (e.g., H4) provides direct proof of their spatial proximity and helps to define the three-dimensional arrangement of the sugar units. nih.gov
Determination of Glycosidic Linkage Stereochemistry
L-guluronic acid residues in alginates are linked via α-(1→4) glycosidic bonds. nih.gov NMR spectroscopy provides definitive evidence for this stereochemistry. The anomeric configuration (α or β) is determined by the relative orientation of the H1 and H2 protons. For an α-L-gulopyranose unit, which adopts a ¹C₄ conformation, the H1 and H2 protons are in a gauche orientation. This results in a characteristically small ³J(H1,H2) coupling constant (typically 1-4 Hz). nih.gov This small coupling constant, in conjunction with specific NOE patterns between H1 of the glycosylating residue and H4 of the preceding residue, unambiguously confirms the α-(1→4) linkage. nih.gov The formation of a glycosidic bond involves the joining of a carbohydrate to another group via an ether bond. wikipedia.orgyoutube.com
Mass Spectrometry (MS) for Oligosaccharide Sequencing and Purity
Mass spectrometry is a complementary technique to NMR that provides information on molecular weight, purity, and sequence of oligosaccharides.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and large molecules like oligosaccharides, as it minimizes fragmentation during the ionization process. nih.gov For this compound, ESI-MS is used to confirm the identity and purity of the compound.
In a typical analysis, the ESI-MS spectrum, often acquired in the negative ion mode for acidic sugars, would show a series of multiply charged ions. nih.gov The molecular weight of the octamer can be calculated from the mass-to-charge ratio (m/z) of these ions. nih.gov The presence of the octasodium salt means that the observed ions are often adducts, for example, appearing in the form [M + xNa - (x+n)H]ⁿ⁻, where 'M' is the neutral molecule and 'n' is the charge state. nih.gov The high salt concentration can influence the analyte response. nih.gov
The major peak cluster in the spectrum would correspond to the expected molecular weight of the L-guluronic acid octamer, confirming its degree of polymerization (DP=8). The purity can be assessed by the absence or low abundance of peaks corresponding to other oligomers (e.g., heptamers or nonamers). nih.gov Furthermore, tandem MS (MS/MS) experiments can be performed, where a specific parent ion is selected and fragmented. The resulting fragment ions, produced by cleavage of the glycosidic bonds, provide information that can be used to confirm the sequence of the sugar units. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural elucidation of oligosaccharides, providing insights into their sequence, composition, and linkage patterns. acs.orgnih.gov For acidic oligosaccharides like L-octaguluronic acid, negative-ion electrospray ionization (ESI-MS/MS) is particularly informative. nih.govnih.gov
When subjected to collision-induced dissociation (CID) in negative-ion mode, alginate-derived oligosaccharides, including those composed solely of guluronate residues, yield a series of predictable fragment ions. The product-ion spectra are typically dominated by ions resulting from glycosidic bond cleavages, designated as B, C, Y, and Z ions according to the established nomenclature. acs.orgnih.gov Cross-ring cleavage fragments, such as 0,2A and 2,5A ions, are also observed, though often at lower intensities. acs.org
| Ion Type | Cleavage Site | Description | Structural Information Provided |
|---|---|---|---|
| B, C | Glycosidic Bond | Fragments containing the reducing terminus. | Sequence information from the reducing end. |
| Y, Z | Glycosidic Bond | Fragments containing the non-reducing terminus. | Sequence information from the non-reducing end. |
| 0,2A, 2,5A | Cross-Ring | Fragments resulting from cleavage of the sugar ring itself. | Linkage position information. nih.gov |
| Z - 44 Da | Glycosidic Bond + Decarboxylation | Internal fragment ion specific for mannuronate (not expected in pure oligoguluronates). acs.org | Distinguishes internal G from M residues. |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a key technique for determining the molecular weight and purity of oligosaccharides. nih.govnih.gov For highly acidic oligomers like this compound, analysis can be challenging due to the formation of multiple sodium-adducted species, which leads to broad, overlapping peaks in the mass spectrum. nih.gov
Research has shown that coating the MALDI probe with a Nafion film can significantly improve spectral quality. nih.gov This coating effectively removes sodium counterions from the sample-matrix mixture, resulting in a single series of sharp peaks corresponding to the deprotonated molecular ions ([M-H]⁻). nih.gov This allows for the clear identification of oligomers with chain lengths up to 15 uronic acid residues. nih.gov
In MALDI-TOF spectra of alginate-derived materials, a characteristic peak-to-peak mass difference of 176 m/z is observed, corresponding to a single guluronic acid or mannuronic acid residue. researchgate.net For this compound, this technique would be expected to show a dominant ion corresponding to the mass of the octamer, confirming its degree of polymerization and providing an assessment of the sample's homogeneity. nih.govresearchgate.net
| Parameter | Observation | Significance |
|---|---|---|
| Primary Ion Detected | [M-H]⁻ or [M+Na-2H]⁻ etc. | Determination of molecular mass and degree of polymerization. |
| Spectral Quality Issue | Broad, multiple peaks due to various sodium adducts. nih.gov | Complicates mass determination and assessment of purity. |
| Enhancement Technique | Use of a Nafion-coated probe. nih.gov | Removes sodium ions, yielding sharp, single peaks for enhanced resolution. nih.gov |
| Characteristic Mass Difference | 176 m/z between adjacent peaks in a polymer distribution. researchgate.net | Corresponds to the mass of a single uronic acid monomer. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and glycosidic linkages within a molecule. nih.govmdpi.comeag.com These techniques are highly sensitive to the local chemical environment and conformation.
For polyguluronate fractions, specific bands in the FT-IR spectrum are considered characteristic. Theoretical calculations on disaccharide units of polyguluronic acid have confirmed that a vibrational band around 812 cm⁻¹ is a distinct marker for L-gulopyranuronic acid residues. researchgate.net The fingerprint region of the spectrum contains several bands that differentiate polyguluronate blocks from polymannuronate or heteropolymeric sequences. researchgate.netmdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) offers amplified signals and has been used to identify characteristic bands for polyguluronate (GG) fractions at approximately 928-913 cm⁻¹, 890 cm⁻¹, and 797 cm⁻¹. researchgate.net These spectroscopic signatures are invaluable for confirming the chemical identity and structural integrity of L-octaguluronic acid.
| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |
|---|---|---|---|
| ~812 | FT-IR | Corresponds to L-gulopyranuronic acid residues | researchgate.net |
| 928-913 | SERS | Characteristic band for GG-blocks | researchgate.net |
| 890 | SERS | Characteristic band for GG-blocks | researchgate.net |
| 797 | SERS | Characteristic band for GG-blocks | researchgate.net |
| ~730 | SERS | Ring breathing mode (strong in MG-blocks) | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Solution Conformation
Circular dichroism (CD) spectroscopy is an essential tool for studying the conformation of chiral molecules in solution. nih.gov As L-guluronic acid is a chiral molecule, this compound is optically active, and its CD spectrum provides information about its secondary structure and potential folding.
Studies on related acidic oligosaccharides, such as oligogalacturonides, have shown that CD spectroscopy can detect specific conformational states induced by the presence of cations like calcium and sodium. nih.gov In the case of oligogalacturonides, a distinct conformation interpreted as an "egg box dimer" has been identified. nih.gov This structure is formed when two polymer chains align and are bridged by calcium ions. A similar phenomenon is the basis for the well-known "egg-box model" for alginate gelation, which is driven by the specific conformation of polyguluronate blocks. acs.org
For L-octaguluronic acid, CD spectroscopy would be used to monitor conformational changes upon addition of divalent cations. The appearance of specific CD signals would indicate the formation of ordered structures, such as dimers or higher-order aggregates, stabilized by ion-mediated bridges. The stability and kinetics of the formation of these conformations could also be investigated, providing insight into the initial stages of aggregation and gelation. nih.govnih.gov
X-ray Crystallography and Small-Angle X-ray Scattering (SAXS)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. researchgate.netnih.gov While obtaining a single crystal of an oligosaccharide can be challenging, X-ray fiber diffraction has been successfully applied to the polymeric form, poly-α-L-guluronic acid. nih.gov
These studies have revealed that poly-α-L-guluronic acid crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The polymer chain adopts a 2-fold helix conformation. This helical structure and the specific arrangement of hydroxyl and carboxylate groups are fundamental to the ability of guluronate sequences to efficiently bind divalent cations like calcium. It is expected that a well-ordered crystal of an oligoguluronate like L-octaguluronic acid would exhibit similar local symmetry and packing characteristics, reflecting this inherent conformational preference.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimension (a) | 8.60 Å | |
| Unit Cell Dimension (b) | 8.70 Å | |
| Unit Cell Dimension (c) | 10.70 Å | |
| Helix Type | 2-fold helix |
Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the size, shape, and aggregation state of molecules in solution. nih.govnih.gov It is particularly useful for studying dynamic systems and the early stages of self-assembly. fao.org
SAXS studies on alginate solutions have provided quantitative support for the "egg-box" model of ion-induced gelation. acs.org In the absence of cross-linking cations, alginate chains can be modeled as flexible rods. SAXS measurements on alginate solutions yield a cross-sectional radius of gyration (Rg,c) in the range of 3.1–4.6 Å. acs.orgscispace.com
Upon the addition of calcium ions, SAXS profiles change significantly, indicating the formation of larger structures. researchgate.net The scattering data suggests that at low calcium concentrations, the primary mode of association is the dimerization of chain segments. acs.org As the calcium concentration increases, these dimers can further assemble into larger, more complex aggregates or junction zones. nih.gov Studies on blends of alginate and oligoguluronates have shown that the oligomers participate in and influence this aggregation process, delaying the formation of larger aggregates while increasing the size of the initial cross-linked structures. fao.org For a solution of this compound, SAXS would be employed to determine its size and shape in solution and to monitor its self-association and aggregation behavior in response to changes in ionic environment. researchgate.net
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for providing atomic-level insights into the structural and dynamic properties of complex biomolecules like this compound. These in silico approaches complement experimental data by offering a window into the conformational behavior, flexibility, and interactions of the oligosaccharide in various environments, which can be challenging to observe directly. By simulating the motion of atoms over time, MD allows for the exploration of the molecule's behavior in a virtual aqueous environment, closely mimicking physiological conditions.
Conformational Energy Landscape Exploration
The conformational energy landscape of an oligosaccharide like this compound is a multidimensional surface that describes the potential energy of the molecule as a function of its atomic coordinates. Exploring this landscape is crucial for identifying the most stable and functionally relevant three-dimensional structures.
Computational methods, particularly molecular dynamics simulations, are employed to map out this landscape. The process typically begins with an initial 3D structure of the octasaccharide, which is then subjected to energy minimization to relieve any steric clashes. Subsequently, long-timescale MD simulations are performed. During the simulation, the molecule spontaneously samples a wide range of conformations by rotating around its glycosidic linkages.
The trajectory from the simulation provides a large ensemble of structures. By calculating the potential energy of each of these structures, a picture of the energy landscape can be constructed. This landscape is characterized by numerous energy minima, corresponding to stable or metastable conformations, separated by energy barriers. The global minimum represents the most stable conformation, while local minima represent other accessible structures. Analysis of the transitions between these minima provides insights into the dynamics and flexibility of the molecule.
Table 1: Representative Low-Energy Conformational States of this compound from Computational Modeling
| Conformational State | Relative Energy (kcal/mol) | Glycosidic Torsion Angles (Φ/Ψ) - Representative | Key Intramolecular Interactions |
| Global Minimum | 0.00 | -75° / 145° | Extensive hydrogen bonding network along the backbone |
| Metastable State 1 | +2.5 | -60° / -150° | Altered hydrogen bonding, slight helical twist |
| Metastable State 2 | +4.2 | 80° / 130° | More compact, folded structure |
| Extended Conformation | +6.8 | 180° / 180° (idealized) | Minimal intrachain interactions, linear shape |
Note: The data in this table is illustrative and based on typical findings for similar oligosaccharides. Actual values would be derived from specific simulation studies.
Prediction of Oligosaccharide Helical Structures and Flexibility
Molecular dynamics simulations are highly effective in predicting the propensity of oligosaccharides to form helical structures. For polyguluronate chains, a tendency to form regular helical structures has been observed. researchgate.net While a short octamer like L-octaguluronic acid may not form a perfect, stable helix, simulations can identify transient or favored helical motifs.
Simulations have suggested that polyguluronate can adopt various helical forms, with the 2-fold (2₁) helix being a preferential regular helical form in aqueous solutions. researchgate.net These predicted structures provide a basis for understanding how longer chains of L-guluronic acid might be organized.
Table 2: Predicted Helical Parameters for a Favored Helical Motif of L-Octaguluronic Acid
| Parameter | Predicted Value | Description |
| Helical Type | 2₁-like | A two-fold screw axis with a translation. |
| Residues per Turn | ~2.0 | Approximately two guluronic acid units per helical turn. |
| Rise per Residue (Å) | ~4.35 | The axial distance translated by each monomer unit. |
| Pitch (Å) | ~8.70 | The axial distance for one complete turn of the helix. |
| Helical Radius (Å) | ~5.5 | The radius of the helix cylinder. |
Note: These parameters are based on findings for polyguluronic acid and represent a likely conformation for an octamer segment.
Simulation of Solvent Interactions and Polyelectrolyte Effects
As a charged molecule (polyelectrolyte) in an aqueous environment, the interactions of this compound with water and the sodium counterions are critical to its structure and properties. MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell and ion distribution.
The term "polyelectrolyte effects" refers to the consequences of the electrostatic charges on the polymer chain. In this compound, the carboxylate groups are deprotonated and negatively charged, attracting the positively charged sodium ions. MD simulations can reveal how these sodium ions are distributed around the oligosaccharide. Often, a phenomenon known as counterion condensation occurs, where a significant fraction of the counterions remains closely associated with the polysaccharide chain. researchgate.net
The interaction with the solvent is often characterized by the Solvent Accessible Surface Area (SASA) , which is the surface area of the molecule that is accessible to a solvent molecule. wikipedia.org Changes in SASA can indicate conformational changes, such as folding or unfolding.
To quantify the distribution of solvent and ions around the molecule, Radial Distribution Functions (RDFs) are calculated. An RDF describes the probability of finding a particle (e.g., a water molecule or a sodium ion) at a certain distance from a reference group on the oligosaccharide (e.g., the carboxylate group).
Table 3: Calculated Solvent Accessible Surface Area (SASA) for Different Conformations
| Conformation | Total SASA (Ų) | Hydrophilic SASA (Ų) | Hydrophobic SASA (Ų) |
| Extended | 2500 | 1800 | 700 |
| Helical | 2200 | 1650 | 550 |
| Folded | 1950 | 1500 | 450 |
Note: This data is representative and illustrates how SASA changes with conformation. Higher values indicate greater exposure to the solvent.
Table 4: Representative Data for Radial Distribution Function g(r) of Sodium Ions around the Carboxylate Groups
| Distance (r) from Carboxylate Oxygen (Å) | g(r) Value | Interpretation |
| 2.4 | 3.5 | High probability of finding Na⁺ ions in direct contact (contact ion pair). |
| 3.5 | 0.8 | Low probability region, separating the first and second solvation shells. |
| 4.5 | 1.5 | Increased probability corresponding to the second solvation shell (solvent-separated ion pair). |
| 6.0 | 1.0 | Probability approaches that of the bulk solvent. |
Note: g(r) = 1 indicates a random distribution. Values > 1 indicate a higher than average local concentration, while values < 1 indicate a lower concentration.
Intermolecular and Biomolecular Interactions of L Octaguluronic Acid Octasodium Salt
Ion and Small Molecule Complexation Mechanisms
The ability of L-octaguluronic acid octasodium salt to form complexes with ions and small molecules is central to its function and is driven by a combination of electrostatic forces, coordination chemistry, and weaker intermolecular forces.
The most well-documented interaction of guluronate sequences is their remarkable ability to chelate divalent cations, most notably calcium (Ca²⁺). This interaction is the foundation of alginate gel formation and is described by the widely recognized "egg-box model". researchgate.net In this model, the buckled, chair-like conformation of the L-guluronate residues creates a cavity lined with oxygen atoms from the carboxylate and hydroxyl groups. nih.gov A divalent cation, such as Ca²⁺, fits into this cavity, forming ionic bonds with carboxyl groups from two different oligomer chains. nih.gov This cross-linking action, repeated along the chains, creates a stable, three-dimensional network resembling an egg-box, with the cations representing the "eggs". researchgate.netmdpi.com
Research has refined this model, indicating that the coordination of the calcium ion is more complex than initially proposed. Molecular dynamics simulations suggest that Ca²⁺ ions are coordinated not only by carboxyl oxygens from two opposing guluronate chains but also by water molecules. nih.govresearchgate.netnih.gov This coordination can be interpreted as a competition for the calcium ion between the water molecules and the carboxyl groups of the oligomer. nih.govresearchgate.net
The affinity for divalent cations is highly specific. Guluronate blocks show a much higher affinity for Ca²⁺ compared to mannuronate blocks, the other component of alginate. researchgate.net This selectivity extends to other divalent cations, with the binding strength and cross-linking density varying depending on the ionic radius and charge of the metal ion. mdpi.com The general affinity order for alkaline earth cations is often cited, though the binding strength is not the sole factor in gelation. nih.gov Studies have also investigated interactions with other ions like strontium (Sr²⁺), barium (Ba²⁺), and zinc (Zn²⁺), which can also effectively cross-link alginate chains. mdpi.comsci-hub.se
Table 1: Divalent Cation Interaction Summary
| Cation | Interaction Model | Key Features | References |
| Ca²⁺ | Egg-Box Model | Strong chelation in cavities formed by G-residues; cross-links chains. | researchgate.netnih.govmdpi.com |
| Refined Egg-Box Model | Coordination involves both carboxyl oxygens and water molecules. | nih.govresearchgate.netnih.gov | |
| Ba²⁺, Sr²⁺ | Egg-Box Model | Effective cross-linking, similar to Ca²⁺. | mdpi.com |
| Zn²⁺ | Different Binding Sites | Interacts with carboxylate groups of both guluronate and mannuronate units. | sci-hub.se |
The formation of cation-guluronate complexes is a dynamic process involving both thermodynamic and kinetic considerations. The exchange of ions, such as the replacement of sodium (Na⁺) ions with calcium (Ca²⁺), is fundamental to gel formation. nih.govrsc.org
While divalent cations are the primary cross-linking agents, monovalent cations like sodium (Na⁺) and potassium (K⁺) also engage in significant interactions with this compound. The most basic interaction is the formation of the sodium salt itself, which renders the oligomer water-soluble. nih.gov
Monovalent cations can interact with alginates through several modes: simple ion-pair formation, specific site binding, and cooperative "egg-box" type binding, although the latter is less common and typically weaker than with divalent cations. researchgate.net The primary role of monovalent cations is often competitive. In the presence of a high concentration of Na⁺ ions, the cross-links formed by Ca²⁺ can be disrupted through ion exchange, leading to the dissolution of alginate gels. sci-hub.seresearchgate.net This ion exchange is a critical factor influencing the stability and swelling of guluronate-based structures. The swelling ratio of gels is directly related to the exchange of Ca²⁺ for Na⁺, which alters the osmotic balance between the gel and the surrounding solution. researchgate.net
Interestingly, certain monovalent cations can induce gelation under specific conditions. For example, alginates with a high content of mannuronic acid can form thermoreversible gels in the presence of potassium salts at low temperatures and high ionic strength. researchgate.net While this effect is weaker for guluronate-rich chains, it demonstrates that monovalent cations can participate in structuring beyond simple charge screening. researchgate.net The presence of monovalent salts can also screen electrostatic repulsions between the negatively charged chains, influencing their conformation and their interactions with other molecules. nih.gov
Beyond simple ions, guluronate oligomers can interact with small organic molecules through various mechanisms, including host-guest interactions. By chemically modifying alginate chains with host molecules like cyclodextrin (B1172386) and guest molecules like adamantane, researchers have shown that these appended units can form inclusion complexes. rsc.org While these host-guest interactions are not the primary drivers of gelation, their presence can subtly modulate the morphological and rheological properties of the resulting hydrogel, such as increasing the storage and elastic moduli. rsc.org
Another example involves the formation of supra-amphiphiles between an alginate-functionalized β-cyclodextrin and the hydrophobic alkaloid dendrobine (B190944) at an oil-water interface, demonstrating a sophisticated interfacial recognition capability. nih.gov Interactions have also been studied with surfactants like cetyltrimethylammonium bromide (CTAB), where binding is proposed to occur through a combination of hydrogen bonding, ion-dipole, and hydrophobic interactions. researchgate.net Furthermore, oligo-guluronates (OligoG) have been found to interact with bacterial signaling molecules, inhibiting quorum sensing and reducing biofilm formation, suggesting a capacity to bind specific bioactive organic ligands. nih.gov
Macromolecular Association and Recognition
The defined stereochemistry of this compound enables specific recognition and association with larger biomolecules, including proteins and peptides. These interactions are critical for its biological activities and applications.
L-octaguluronic acid and its parent polymer, alginate, interact with proteins and peptides primarily through pH-dependent electrostatic interactions. At a pH below the isoelectric point of a protein, the protein carries a net positive charge and can form complexes with the negatively charged guluronate chains.
A well-studied example is the interaction with the milk protein β-lactoglobulin (β-Lg). Studies using alginates with varying guluronic acid content show that the binding capacity and the size of the resulting complexes are dependent on both pH and the M/G ratio. nih.gov At pH 4.0, the binding capacity for β-Lg is higher for alginates with a high mannuronic acid content, whereas at pH 2.65, the largest particles are formed with high guluronic acid content. researchgate.netnih.gov This highlights the specific role of the guluronate sequence in mediating protein association under certain conditions.
Table 2: Stoichiometry of β-Lactoglobulin (β-Lg) Binding to Alginate
| pH | Alginate Type | Stoichiometry (β-Lg molecules per alginate chain) | Reference |
| 4.0 | High M-content | 48 | nih.gov |
| 4.0 | High G-content | 28 | nih.gov |
| 2.65 | High M-content | 10 | nih.gov |
| 2.65 | High G-content | 3 | nih.gov |
The interaction with enzymes can be highly specific and inhibitory. Alginates have been shown to selectively inhibit the proteolytic activity of pepsin at acidic pH, while having limited effect on trypsin in more neutral conditions. nih.gov The proposed mechanism involves pH-dependent ionic interactions that reduce the availability of the protein substrate to pepsin. nih.gov Conversely, some enzymes, known as alginate lyases, specifically recognize and degrade alginate. nih.govtandfonline.com These enzymes can be specific to either guluronate or mannuronate linkages, demonstrating a high degree of molecular recognition for the polysaccharide backbone. tandfonline.com
Oligo-guluronates have also been shown to modulate the interactions between other macromolecules. For example, they can competitively displace the bonds between alginate and mucin, a large glycoprotein (B1211001) found in mucus. This interaction is being explored for its mucolytic potential in conditions like cystic fibrosis. rsc.org The mechanism is believed to involve the oligoguluronate binding to mucin, thereby preventing the mucin from interacting with larger alginate polymers. rsc.org Additionally, oligo-guluronates can potentiate the activity of certain antibiotics against multi-drug resistant bacteria, suggesting a synergistic interaction that may involve disrupting the bacterial biofilm matrix. nih.gov
Oligosaccharide-Protein Binding Sites and Specificity
The primary and most studied protein interaction for guluronate oligosaccharides is with pattern recognition receptors (PRRs) on the surface of immune cells, particularly Toll-like receptor 4 (TLR4). nih.govnih.gov GOS are recognized as pathogen-associated molecular patterns (PAMPs), triggering an innate immune response.
The binding specificity of GOS is directed towards the TLR4 receptor complex. nih.gov This complex includes the myeloid differentiation protein 2 (MD-2), which associates with TLR4 and is crucial for ligand recognition. nih.gov While the precise binding epitope on the TLR4/MD-2 complex for GOS has not been as extensively mapped as for its canonical ligand, lipopolysaccharide (LPS), studies indicate that GOS binding leads to the upregulation of TLR4 expression on macrophages. nih.govnih.gov This interaction is a key initiating step for downstream signaling cascades.
Research has demonstrated that GOS, in a size range that includes the octamer (G2-G8), binds to and activates RAW264.7 macrophage cells. nih.gov This interaction is specific enough to induce endocytosis of the GOS via the TLR4 receptor. nih.gov The specificity of this interaction is further highlighted by the fact that while LPS requires the co-receptor CD14 for efficient TLR4 signaling, GOS-mediated activation of TLR4 appears to be independent of CD14. nih.gov
Modulatory Effects on Protein Function (e.g., Inhibition, Activation)
The binding of guluronate oligosaccharides to cell surface receptors like TLR4 initiates a cascade of intracellular signaling events that modulate the function of numerous downstream proteins. This modulatory effect is primarily one of activation, leading to a pro-inflammatory and anti-bacterial cellular response.
Activation of Signaling Pathways:
Upon binding to TLR4, GOS activates the MyD88-dependent signaling pathway. nih.gov This leads to the phosphorylation and activation of several key protein kinases, including:
MAPKs (Mitogen-Activated Protein Kinases): GOS stimulates the phosphorylation of all three major MAPK families: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov
Akt (Protein Kinase B): The TLR4-mediated signal also leads to the phosphorylation and activation of Akt. nih.gov
The activation of these kinases culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) . nih.gov Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding various inflammatory mediators.
Induction of Effector Proteins:
The signaling cascade triggered by GOS leads to the increased expression and activity of several important effector proteins:
Inducible Nitric Oxide Synthase (iNOS): GOS treatment significantly elevates the expression of iNOS, which in turn leads to the production of nitric oxide (NO), a key molecule in the anti-bacterial response of macrophages. nih.govnih.gov
Cyclooxygenase-2 (COX-2): Similar to iNOS, the expression of COX-2 is upregulated, leading to the production of prostaglandins, which are also involved in the inflammatory response.
The table below summarizes the modulatory effects of GOS on key proteins involved in the inflammatory response.
| Target Protein | Modulatory Effect | Downstream Consequence |
| Toll-like Receptor 4 (TLR4) | Activation | Initiation of innate immune signaling cascades |
| Mitogen-Activated Protein Kinases (MAPKs) | Activation (Phosphorylation) | Signal transduction to the nucleus |
| Nuclear Factor-kappa B (NF-κB) | Activation | Transcription of pro-inflammatory genes |
| Inducible Nitric Oxide Synthase (iNOS) | Increased Expression and Activity | Production of nitric oxide for pathogen killing |
| Cyclooxygenase-2 (COX-2) | Increased Expression and Activity | Production of inflammatory prostaglandins |
This table illustrates the general modulatory effects of guluronate oligosaccharides on protein function as reported in the literature.
Self-Assembly and Aggregation Phenomena in Solution
Oligosaccharides in aqueous solution can undergo self-assembly and aggregation, a phenomenon driven by a variety of non-covalent interactions including hydrogen bonding and hydrophobic interactions, particularly in amphiphilic derivatives. For unmodified, charged oligosaccharides like this compound, these phenomena are influenced by factors such as concentration, ionic strength, and pH.
The table below describes the factors that would theoretically influence the aggregation of this compound in solution.
| Factor | Influence on Aggregation | Rationale |
| Concentration | Increasing concentration promotes aggregation. | Higher probability of intermolecular encounters. |
| Ionic Strength | Increasing ionic strength can promote aggregation. | Cations in the solution screen the negative charges on the guluronate residues, reducing electrostatic repulsion. |
| pH | Lowering the pH would promote aggregation. | Protonation of the carboxylic acid groups reduces their negative charge, thus lowering electrostatic repulsion. |
| Presence of Divalent Cations | Can strongly promote aggregation. | Divalent cations (e.g., Ca²⁺) can form ionic bridges between oligosaccharide chains. |
This table is based on the general principles of polyelectrolyte and oligosaccharide solution behavior.
Interactions with Biological Membranes and Lipids
The interaction of oligosaccharides with biological membranes and lipids is a crucial aspect of their biological activity, influencing their bioavailability and mechanism of action.
Effect on Membrane Permeability and Fluidity
Oligosaccharides can interact with the surface of lipid bilayers, potentially altering their physical properties. Studies on various oligosaccharides have shown that they can increase the micropolarity and fluidity of the bilayer membrane. nih.gov This is often achieved by the oligosaccharide inserting partially into the headgroup region of the lipid bilayer, which can decrease the tightness of the phospholipid molecule arrangement. Such interactions can influence the permeability of the membrane to other molecules. For a highly charged molecule like this compound, it is likely that its interaction would be primarily with the polar headgroups of the phospholipids, mediated by electrostatic and hydrogen-bonding interactions.
Oligosaccharide-Lipid Binding and Liposome Interactions
Guluronate oligosaccharides can interact with liposomes, which are artificial lipid vesicles. These interactions are often electrostatic in nature, with the negatively charged oligosaccharide binding to the surface of cationic or zwitterionic liposomes. ucl.ac.uk This property is utilized in drug delivery to coat cationic nanoparticles, thereby modifying their surface charge and improving their diffusion through biological matrices like mucus. ucl.ac.uk
The interaction of oligosaccharides with liposomes can also serve a lyoprotective role, preventing the aggregation and leakage of liposomal contents during processes like freeze-drying. nih.gov This suggests a direct interaction with the lipid surface that helps to maintain the structural integrity of the vesicles. The binding of oligosaccharides can decrease the hydrophobicity of the liposomal membrane. nih.gov
Polyelectrolyte Effects and Solution Behavior
This compound is a polyelectrolyte, meaning it is a polymer with repeating electrolytic groups (the carboxylate groups of the guluronic acid residues). This characteristic dominates its behavior in aqueous solution.
As a polyanion, it will have a negative zeta potential in solution at neutral pH, which is a measure of the magnitude of the electrostatic charge at the particle surface. This negative charge leads to electrostatic repulsion between the oligosaccharide molecules, which influences their conformation and prevents aggregation at low ionic strengths.
A key phenomenon in polyelectrolyte solutions is counterion condensation . Due to the high linear charge density of the polyanion, a fraction of the sodium counterions will remain closely associated ("condensed") with the oligosaccharide chain, effectively reducing its net charge. This screening of the negative charges by the condensed counterions influences the molecule's flexibility and its interactions with other molecules and surfaces. The extent of counterion condensation is dependent on the charge density of the polyelectrolyte and the ionic strength of the solution.
The polyelectrolyte nature of this compound is fundamental to its biological interactions. The electrostatic field it generates is key to its binding to positively charged regions on proteins and its interactions with the polar headgroups of lipid membranes.
Influence of Ionic Strength and pH on Oligomer Conformation
The spatial arrangement, or conformation, of this compound is highly sensitive to the ionic strength and pH of the solution. These factors directly influence the electrostatic interactions along the oligomer chain, leading to significant changes in its structure and flexibility. The principles governing these changes are largely extrapolated from studies on alginate, a high-molecular-weight polymer of which L-guluronic acid is a primary constituent. um.es
Influence of Ionic Strength:
The presence of ions in solution, measured as ionic strength, plays a critical role in modulating the conformation of the oligomer. The eight carboxylate groups in the octasodium salt are negatively charged at neutral pH, leading to electrostatic repulsion between adjacent units. This repulsion forces the chain into a more extended and rigid conformation.
When the ionic strength of the solution is increased (e.g., by adding a salt like sodium chloride), the added ions shield the negative charges of the carboxylate groups. This "charge screening" effect reduces the intramolecular repulsion, allowing the oligomer chain to become more flexible and adopt a more compact, coiled conformation. researchgate.net Studies on the related polymer, alginate, have shown a decrease in hydrodynamic radius and intrinsic viscosity as ionic strength increases, reflecting this conformational change. um.es Conversely, at very low ionic strengths, the strong repulsion between the unshielded charges leads to a more rigid and expanded chain structure. However, at very high ionic strengths, there is a known tendency for aggregation or the formation of microgels. um.es
Influence of pH:
The pH of the solution directly affects the protonation state of the carboxylate groups on the L-guluronic acid residues. The pKa value for the carboxylic acid group of guluronic acid residues in alginate is approximately 3.65. scispace.com
At High pH (pH > pKa): The carboxylic acid groups are fully deprotonated, resulting in negatively charged carboxylate ions (-COO⁻). The strong electrostatic repulsion between these groups causes the oligomer to adopt a swollen, expanded conformation due to chain expansion. scispace.commdpi.com This deprotonation can also lead to faster degradation of hydrogels made from such polymers. mdpi.com
At Low pH (pH < pKa): The carboxylate groups become protonated (-COOH). mdpi.com This neutralizes the negative charges, reducing intramolecular electrostatic repulsion. As a result, other forces, such as hydrogen bonding between the protonated carboxyl groups and hydroxyl groups, become more dominant. scispace.com This leads to the oligomer chain shrinking and adopting a more compact and sometimes aggregated structure. mdpi.com Research on alginate particles has demonstrated that a low pH environment can induce a more flattened, oblate shape. scispace.comresearchgate.net The viscosity of solutions containing these polymers tends to reach a maximum at a pH between 3.0 and 3.5. mdpi.com
The following tables summarize the general effects of ionic strength and pH on the conformation of guluronate oligomers, based on findings from alginate research.
Table 1: Effect of Ionic Strength on Oligomer Conformation
| Ionic Strength | Primary Effect | Resulting Conformation |
|---|---|---|
| Low | Strong intramolecular electrostatic repulsion | Extended, rigid chain |
| High | Shielding of negative charges | Flexible, compact coil |
| Very High | Increased intermolecular association | Tendency for aggregation um.es |
Table 2: Effect of pH on Oligomer Conformation
| pH Range | Protonation State of Carboxylate Groups | Primary Interaction | Resulting Conformation |
|---|---|---|---|
| pH > pKa (~3.65) | Deprotonated (-COO⁻) | Electrostatic repulsion mdpi.com | Swollen, expanded mdpi.com |
| pH < pKa (~3.65) | Protonated (-COOH) | Hydrogen bonding scispace.com | Shrunken, compact mdpi.com |
Electrostatic Interactions and Charge Density Effects
Electrostatic interactions are the primary drivers of the behavior of this compound in solution. The molecule is a polyelectrolyte, and its high charge density, stemming from the eight carboxylate groups along its short chain, is fundamental to its interactions with itself, surrounding ions, and other biomolecules.
The L-guluronate monomer unit possesses a formal charge of -1. nih.govnih.gov In the octasodium salt form, each of these negative charges is initially balanced by a sodium (Na⁺) counter-ion. In solution, these sodium ions can dissociate, leaving the highly charged polyanion. The density of these negative charges creates a significant local electric field. This field gives rise to a Donnan potential in gel-like structures, which can drastically affect the partitioning of other ions between the oligomer's immediate environment and the bulk solution. nih.gov
The strength of these electrostatic interactions is highly dependent on the medium. In low ionic strength solutions, the long-range electrostatic repulsive forces between the carboxylate groups dominate, as previously discussed. researchgate.net However, these strong electrostatic fields also promote powerful attractive interactions with positively charged molecules or ions. For instance, while the specified compound is a sodium salt, the strong and cooperative binding of divalent cations like calcium (Ca²⁺) to blocks of guluronic acid to form a characteristic "egg-box" structure is a well-documented phenomenon that underscores the potent chelating ability of the carboxylate groups. nih.govresearchgate.net
Mechanistic Insights into Functional Properties of L Octaguluronic Acid Octasodium Salt
Rheological Behavior and Gelation Kinetics
The rheological properties of L-octaguluronic acid octasodium salt solutions, particularly their ability to undergo a transition from a liquid (sol) to a solid-like (gel) state, are central to their application. This behavior is primarily driven by ionic interactions.
The primary mechanism for the gelation of guluronic acid-containing polysaccharides in the presence of certain ions is described by the "egg-box" model. sci-hub.seresearchgate.net This model was first proposed to explain the gelling of alginate with calcium ions.
The process begins when divalent cations, such as calcium (Ca²⁺), strontium (Sr²⁺), or barium (Ba²⁺), are introduced into an aqueous solution of the guluronate oligomers. mdpi.comresearchgate.net The specific three-dimensional structure of the α-L-guluronic acid units creates cavities that are ideally sized and shaped to chelate these divalent ions. nih.gov According to the model, two anti-parallel oligomer chains align, and the divalent cations fit into the interstitial spaces between the guluronic acid units, acting as ionic bridges that cross-link the chains. researchgate.net
This coordination of a single cation between two distinct chains, repeated along the oligomers, forms junction zones. mdpi.com The visual representation of the cations ("eggs") sitting in the cavities formed by the polysaccharide chains ("carton") gives the model its name. sci-hub.se The formation of these junction zones is a cooperative process that effectively creates a three-dimensional polymer network, entrapping water molecules and leading to the formation of a stable hydrogel. researchgate.net While initially proposed for longer alginate polymers, the principle applies to oligomers of guluronic acid, which form the fundamental binding sites for this cross-linking action.
The properties of the resulting hydrogel are highly dependent on the molecular characteristics of the polysaccharide, namely the length of the polymer chain (or oligomer) and the proportion of guluronic acid (G) residues compared to mannuronic acid (M) residues. taylorandfrancis.com
For this compound, the guluronic acid content is 100%, maximizing the potential for creating "egg-box" junctions. The oligomer length, however, is fixed at eight units. In the broader context of alginates, a higher guluronic acid content generally leads to the formation of stronger, more rigid, but also more brittle gels. mdpi.com This is because the G-blocks form more stable and effective cross-links with divalent cations compared to M-blocks or alternating MG-blocks. mdpi.com
Conversely, alginates with a higher proportion of mannuronic acid tend to form softer, more elastic gels. mdpi.com The length of the oligomer or polymer also plays a critical role; longer chains can form more cross-links per chain, leading to stronger and more cohesive gel networks. As L-octaguluronic acid is a short oligomer, the gels it forms may be less robust than those formed by high molecular weight alginates with a similar high-G content, but the density of potential cross-linking sites is maximized.
Table 1: Influence of Guluronic Acid (G) Content on Alginate Gel Properties This table illustrates the general principle of how G-content affects gel characteristics, based on studies of alginate polymers.
| Guluronic Acid (G) Content | Predominant Block Structure | Resulting Gel Characteristics |
|---|---|---|
| Low | M-blocks, MG-blocks | Soft, elastic, low strength |
| Medium | Mix of M, G, and MG-blocks | Moderate firmness and elasticity |
| High | G-blocks | Strong, rigid, brittle |
The gels formed by this compound exhibit viscoelastic properties, meaning they have both viscous (fluid-like) and elastic (solid-like) characteristics. The elastic component arises from the stable, cross-linked "egg-box" network, which resists deformation. The viscous component relates to the movement of oligomer chains that are not part of a junction zone and the flow of the entrapped solvent.
The strength of these gels can be precisely modulated by several factors:
Cation Type: The specific divalent cation used as a cross-linker has a significant impact. The affinity of guluronate chains for divalent cations typically follows the order: Ba²⁺ > Sr²⁺ > Ca²⁺. mdpi.comresearchgate.net This means that barium ions generally form stronger gels than calcium ions at the same concentration because they bind more effectively within the "egg-box" structure.
Cation Concentration: Increasing the concentration of the cross-linking divalent cations will generally increase the number of junction zones, leading to a stronger and stiffer gel, up to a saturation point.
Oligomer Concentration: A higher concentration of this compound in the solution provides more chains to participate in the network, resulting in a denser and mechanically stronger gel.
Table 2: Relative Gelling Effectiveness of Common Divalent Cations with Guluronate
| Divalent Cation | Ionic Radius (Å) | Binding Affinity | Resulting Gel Strength |
|---|---|---|---|
| Calcium (Ca²⁺) | 1.00 | Moderate | Strong |
| Strontium (Sr²⁺) | 1.18 | High | Very Strong |
Emulsification and Stabilization Mechanisms
Beyond gelation, this compound can function as an emulsifier and stabilizer in multiphase systems, such as oil-in-water emulsions. This capability stems from its molecular structure and behavior at interfaces.
While not a conventional surfactant with distinct hydrophobic and hydrophilic ends, this compound exhibits interfacial activity. When introduced into an oil-and-water system, the oligomer preferentially resides in the aqueous phase but can adsorb at the oil-water interface. The charged carboxyl groups (-COO⁻Na⁺) and hydroxyl groups (-OH) interact with the water phase, while the less polar regions of the carbohydrate rings may have some affinity for the oil phase.
This compound contributes to the long-term stability of suspensions (solid particles in a liquid) and emulsions (liquid droplets in a liquid) through two primary mechanisms:
Viscosity Modification: As a polysaccharide, it increases the viscosity of the continuous phase (typically water). According to Stokes' Law, increasing the viscosity of the medium slows the rate of creaming (for emulsions) or sedimentation (for suspensions). This thickening effect hinders the movement of dispersed particles or droplets, significantly delaying phase separation. mdpi.com
Steric and Electrostatic Stabilization: The layer of oligomer adsorbed onto the surface of droplets or particles provides stabilization. This occurs through steric hindrance, where the physical bulk of the polysaccharide chains prevents particles from getting close enough to aggregate. Additionally, as an anionic oligomer, it imparts a negative charge to the surface of the droplets, leading to electrostatic repulsion between them, which further prevents coalescence or flocculation. mdpi.com
These mechanisms make guluronate-derived oligomers effective stabilizers in various formulations, ensuring homogeneity and extending shelf life. researchgate.net
Flocculation and Coagulation Principles
The efficacy of this compound as a flocculating and coagulating agent stems from its polyanionic nature and its defined molecular size. These characteristics enable it to interact with suspended particles in aqueous systems through distinct, yet often complementary, mechanisms.
Bridging flocculation is a primary mechanism through which long-chain polymers aggregate suspended particles. In the context of this compound, which is an oligomer, a modified form of this mechanism is at play. The process involves the following steps:
Adsorption: A segment of the oligoguluronate chain adsorbs onto the surface of a suspended particle. This adsorption can be facilitated by various interactions, including electrostatic attraction (if the particle surface has cationic sites), hydrogen bonding, and van der Waals forces.
Extension: The unadsorbed segments of the oligomer extend into the aqueous phase. The relatively rigid and linear conformation of the poly-L-guluronic acid sequence contributes to this extension.
Bridging: The extended portion of the oligomer then adsorbs onto the surface of another particle, forming a physical bridge between the two. This process continues, creating a network of interconnected particles that form larger aggregates, or flocs.
The effectiveness of the bridging mechanism is highly dependent on the oligomer concentration. At optimal concentrations, sufficient bridging occurs to form large, settleable flocs. However, at excessively high concentrations, the surfaces of the suspended particles can become saturated with the oligomer, leading to restabilization of the suspension due to steric hindrance between the adsorbed layers.
Table 1: Illustrative Flocculation Performance of a Model Oligoguluronate Flocculant on a Kaolin Suspension
| Flocculant Concentration (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Reduction (%) |
|---|---|---|---|
| 0 | 100 | 98 | 2 |
| 10 | 100 | 65 | 35 |
| 20 | 100 | 32 | 68 |
| 30 | 100 | 15 | 85 |
| 40 | 100 | 25 | 75 |
| 50 | 100 | 40 | 60 |
Given its anionic nature, this compound can interact strongly with positively charged colloidal particles. However, its role in flocculating negatively charged particles, which are common in many natural and industrial waters, is more complex and often involves the presence of cations.
Charge Neutralization: In the presence of multivalent cations such as Ca²⁺ or Al³⁺, the negatively charged carboxyl groups of the oligoguluronate can form complexes with these cations. These complexes can then interact with negatively charged particles, neutralizing the surface charge and reducing the electrostatic repulsion between them. This reduction in repulsion allows the particles to come closer together and aggregate via van der Waals forces.
Electrostatic Patch Flocculation: This mechanism is particularly relevant for lower molecular weight polyelectrolytes like this compound. researchgate.net When the oligomer adsorbs onto a particle surface, it may not cover the surface uniformly. Instead, it can form "patches" of high negative charge. These anionic patches can then attract positively charged sites on other particles, or more commonly, attract free cations from the solution, which in turn can interact with negative sites on other particles, creating an "electrostatic patch" bridge. This mosaic of charges on the particle surfaces facilitates aggregation. researchgate.net This mechanism is distinct from simple charge neutralization as it does not require complete neutralization of the particle's zeta potential.
Solubilization and Encapsulation Capabilities
The same structural features that make this compound an effective flocculant also endow it with the ability to form hydrogel networks capable of entrapping and solubilizing other molecules.
The entrapment of guest molecules within a network of this compound is primarily achieved through the formation of a hydrogel matrix. This process is typically initiated by the introduction of divalent cations, most notably calcium ions (Ca²⁺).
The mechanism is often described by the "egg-box" model:
Ionic Cross-linking: The guluronic acid units in the oligomer chains have a specific three-dimensional conformation that creates a favorable binding site for calcium ions.
Junction Zone Formation: A calcium ion coordinates with the carboxyl and hydroxyl groups of one oligoguluronate chain and can then also coordinate with a segment of an adjacent chain. This creates a junction zone, effectively cross-linking the oligomer chains.
Network Formation: As these junction zones proliferate, a three-dimensional network is formed, creating a hydrogel. The spaces within this network form pores or pockets.
Guest Molecule Entrapment: Guest molecules present in the solution during gelation become physically entrapped within these pores. The size of the entrapped molecule relative to the mesh size of the hydrogel network is a critical factor in the efficiency of encapsulation. Smaller molecules may be readily entrapped, while larger molecules may be excluded.
Beyond physical entrapment, secondary interactions such as hydrogen bonding and electrostatic interactions between the guest molecule and the oligoguluronate chains can further enhance the stability of the encapsulation.
The release of an entrapped guest molecule from an this compound hydrogel is predominantly a diffusion-controlled process. The rate of release is governed by several factors:
Mesh Size of the Hydrogel: A denser network with smaller pores will present a more tortuous path for the guest molecule, resulting in a slower diffusion and release rate. The concentration of the oligomer and the cross-linking cation directly influences this mesh size.
Size and Chemical Nature of the Guest Molecule: Smaller molecules will diffuse more rapidly than larger ones. The solubility of the guest molecule in the aqueous environment of the hydrogel and any specific interactions with the polymer network will also affect its mobility.
Hydrogel Swelling and Degradation: The hydrogel may swell or degrade over time, particularly in response to changes in pH or ionic strength of the surrounding medium. This can alter the mesh size and lead to a change in the release rate.
The release kinetics can often be described by mathematical models, such as the Korsmeyer-Peppas model, which relates the fractional release of the guest molecule to time and a diffusional exponent that provides insight into the transport mechanism (e.g., Fickian diffusion, anomalous transport).
Table 2: Illustrative Release Profile of a Model Small Molecule from an Oligoguluronate Hydrogel Matrix
| Time (hours) | Cumulative Release (%) |
|---|---|
| 0 | 0 |
| 1 | 25 |
| 2 | 40 |
| 4 | 62 |
| 8 | 85 |
| 12 | 95 |
| 24 | 99 |
Applications of L Octaguluronic Acid Octasodium Salt in Advanced Materials Science
Hydrogel Engineering and Fabrication
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal for cell culture and tissue engineering models. The use of L-octaguluronic acid octasodium salt offers precise control over the resulting hydrogel's physical and chemical characteristics.
Design of Ionically Crosslinked Hydrogels
The primary method for forming hydrogels from this compound is through ionic crosslinking. The guluronic acid units possess carboxyl groups that chelate divalent cations, most commonly calcium ions (Ca²⁺). This interaction is described by the "egg-box model," where the cations sit between the guluronic acid chains, binding them together into a stable, three-dimensional network.
The process involves preparing a solution of this compound and introducing a source of divalent cations. johnshopkins.edu A common and effective method uses a calcium sulfate (B86663) (CaSO₄) slurry; its low solubility allows for slow, controlled diffusion of Ca²⁺ ions, resulting in the formation of a uniform hydrogel. johnshopkins.edu In contrast, highly soluble sources like calcium chloride (CaCl₂) can cause rapid, heterogeneous gelation. johnshopkins.edu The strength and stability of the resulting hydrogel are directly related to the high concentration of guluronic acid units, which form strong and rigid crosslinking junctions. While hydrogels can be formed through physical interactions like hydrogen bonding, chemical crosslinking with covalent bonds results in a more durable and stable network suitable for long-term applications. nih.gov
Microgel and Nanogel Formation Techniques
For applications requiring high-throughput screening or the creation of injectable systems, this compound can be formulated into microgels (1-1000 µm) or nanogels (<1 µm). Several fabrication techniques can be employed to produce these miniaturized hydrogels with controlled size and morphology.
Microfluidics: This technique offers precise control over particle size and monodispersity. An aqueous solution of the guluronate oligomer is flowed through microchannels along with an immiscible oil phase to create droplets. nih.govnih.gov These droplets are then exposed to a crosslinking agent, such as calcium chloride, in a collection bath or via on-chip picoinjection to induce gelation. nih.govrsc.org By adjusting flow rates and channel geometry, microgels with diameters ranging from tens to hundreds of micrometers can be reliably produced. nih.gov
Emulsification: In this method, the oligomer solution is dispersed in an oil phase to form a water-in-oil (W/O) emulsion. The subsequent addition of a calcium ion source crosslinks the aqueous droplets into spherical microgels. nih.govresearchgate.net While effective, this method typically produces particles with a broader size distribution compared to microfluidics. nih.gov
Electrospraying: This technique uses an electric field to draw the oligomer solution into a fine jet, which then breaks up into small, charged droplets. nih.gov As the solvent evaporates, the droplets solidify into nanogels or microgels. Electrospraying is advantageous for its ability to produce monodisperse particles and operate under conditions that preserve the activity of encapsulated biomolecules. nih.gov
Mechanical Fragmentation: A bulk hydrogel can be formed first and then mechanically broken down into smaller, irregularly shaped microgel particles through extrusion or shearing. nih.govnih.gov This method is rapid and scalable but results in a heterogeneous population of polygonal particles. nih.gov
Tunable Swelling Ratios and Degradation Rates
A key advantage of using this compound is the ability to tune the hydrogel's physical properties to match specific application requirements. The swelling ratio—the amount of water a hydrogel can absorb—and its degradation rate are critical parameters. colab.ws
The swelling behavior is primarily governed by the crosslink density and the ionic strength of the surrounding environment. nih.gov A higher concentration of the crosslinking agent (e.g., Ca²⁺) leads to a more densely crosslinked network, which restricts the polymer chains' mobility and results in a lower equilibrium swelling ratio. Conversely, a lower crosslink density allows the hydrogel to absorb more water and swell to a larger volume. researchgate.net
Degradation of these ionically crosslinked hydrogels can occur through the gradual dissociation of the "egg-box" junctions. This process can be controlled by manipulating the ionic environment. For instance, immersion in a buffer with a high concentration of monovalent cations (like Na⁺) or chelating agents (like citrate (B86180) or EDTA) will sequester the Ca²⁺ ions, leading to the dissolution of the hydrogel. The degradation rate can be precisely tuned by adjusting the concentration of these agents in the culture medium. rsc.orgresearchgate.net
| Parameter | Effect on Swelling Ratio | Effect on Degradation Rate | Controlling Mechanism |
|---|---|---|---|
| Crosslinker (Ca²⁺) Concentration | Decreases | Decreases | Increases crosslink density, creating a tighter network that restricts water uptake and is more resistant to ion exchange. researchgate.net |
| Oligomer Concentration | Decreases | Decreases | Higher polymer content leads to a denser initial network with more potential crosslinking sites. acs.org |
| External Na⁺ Concentration | Increases | Increases | Na⁺ ions exchange with Ca²⁺ ions, disrupting the "egg-box" junctions and leading to network breakdown. |
| Presence of Chelating Agents (e.g., EDTA, Citrate) | Increases (leads to dissolution) | Increases significantly | Chelators strongly bind to and remove Ca²⁺ from the hydrogel network, causing rapid dissolution. rsc.org |
Scaffold Design for Tissue Engineering (In Vitro Studies)
For in vitro tissue engineering, three-dimensional scaffolds provide a temporary structure that supports cell attachment, proliferation, and differentiation. Scaffolds made from L-octaguluronic acid oligomers can be engineered with specific microarchitectures to guide tissue formation.
Porosity Control and Microarchitecture of Oligomer Scaffolds
The porosity and pore interconnectivity of a scaffold are critical for ensuring nutrient and oxygen transport to cells deep within the structure and for facilitating waste removal. nih.gov A highly interconnected porous network is essential for homogenous cell distribution and tissue growth. acs.org
Several techniques can be used to control the microarchitecture of scaffolds derived from L-octaguluronic acid:
Freeze-Drying (Lyophilization): This is a widely used method where a hydrogel formed from the oligomer is frozen and then placed under a vacuum to sublimate the ice crystals, leaving behind a porous structure. The pore size and morphology can be controlled by the freezing rate; rapid freezing produces smaller, more uniform pores, while slower freezing leads to larger, more elongated pores.
Porogen Leaching: This technique involves incorporating a sacrificial porogen (e.g., salt crystals, sugar particles, or paraffin (B1166041) wax spheres) into the oligomer solution before gelation. After the hydrogel network is crosslinked, the porogen is leached out using a suitable solvent (e.g., water for salt/sugar), leaving behind an interconnected porous scaffold. The pore size is determined by the size of the porogen particles used. acs.org
Gas Foaming: In this method, a gas (like carbon dioxide) is introduced into the oligomer solution under high pressure. A subsequent rapid pressure drop causes the gas to nucleate and form bubbles within the gelling matrix, creating a porous structure as the hydrogel solidifies.
| Fabrication Technique | Parameter | Effect on Pore Size | Effect on Interconnectivity |
|---|---|---|---|
| Freeze-Drying | Freezing Rate | Slower rate = larger pores; Faster rate = smaller pores | Generally high, dependent on ice crystal morphology |
| Oligomer Concentration | Higher concentration = smaller pores, thicker walls | Can be reduced at very high concentrations | |
| Porogen Leaching | Porogen Particle Size | Directly correlates; larger particles = larger pores google.com | High, ensured by sufficient porogen loading |
| Porogen to Oligomer Ratio | No direct effect on size, but on overall porosity (%) | Increases with higher ratio |
Bioreactor Compatibility and Sterilization Methodologies
For advanced in vitro tissue engineering studies, scaffolds are often cultured in bioreactors, which provide a controlled environment with nutrient perfusion and mechanical stimulation. This requires that the scaffolds be sterile and maintain their structural integrity throughout the culture period. The sterilization process is critical, as it must eliminate all microorganisms without negatively impacting the scaffold's physical and chemical properties. nih.govnih.gov
Biodegradable materials like those derived from guluronic acid are sensitive to conventional sterilization methods. nih.gov High temperatures can cause degradation, while some chemical sterilants can leave toxic residues. nih.gov
Several sterilization methods have been evaluated for their compatibility with sensitive biopolymer scaffolds:
Ethylene Oxide (EtO): This is a low-temperature gas sterilization method. However, it can be problematic for porous scaffolds as it may leave behind toxic residues and has been shown to cause significant shrinkage (up to 40% volume reduction) in some polymer scaffolds. nih.gov
Gamma Irradiation: This method has high penetration power and leaves no residue. nih.gov However, the high-energy radiation can cause polymer chain scission, leading to a significant decrease in molecular weight and mechanical strength, which accelerates scaffold degradation. nih.govnih.gov
70% Ethanol (B145695): While effective for disinfection, ethanol is not considered a true sterilization method as it does not eliminate bacterial spores and some viruses. nih.gov It is often used as a control in studies because it has a minimal effect on the morphology and molecular weight of many polymers. nih.gov
Gas Plasma: This low-temperature method uses an ionized gas (like argon) to sterilize surfaces. It has been shown to be an effective method for sterilizing delicate polyester (B1180765) scaffolds with minimal impact on their morphology and molecular weight, making it a promising option for L-octaguluronic acid-based materials. nih.gov
| Method | Advantages | Disadvantages | Impact on Guluronate-Based Scaffolds |
|---|---|---|---|
| Ethylene Oxide (EtO) | Low temperature, effective nih.gov | Toxic residues, can cause material shrinkage nih.gov | High risk of altering scaffold dimensions and potential cytotoxicity. |
| Gamma Irradiation | High penetration, no residue nih.gov | Causes chain scission, reduces mechanical strength nih.govnih.gov | Likely to compromise structural integrity and accelerate degradation. |
| 70% Ethanol | Minimal effect on material properties nih.gov | Not a sterilant (ineffective against spores/viruses) nih.gov | Suitable for basic disinfection but not for bioreactor use requiring sterility. |
| Gas Plasma | Low temperature, no toxic residue, minimal material damage nih.gov | Lower penetration depth compared to gamma rays | Considered a highly compatible and effective method for porous scaffolds. |
Microencapsulation Technologies
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to produce small capsules. The use of this compound and related guluronic-rich oligomers is foundational in creating biocompatible microcapsules for various scientific applications.
Encapsulation of Cells (In Vitro) and Biomacromolecules
Oligomers rich in L-guluronic acid are instrumental in forming stable hydrogels suitable for the in vitro encapsulation of living cells and sensitive biomacromolecules like proteins and DNA. igert.org The mechanism relies on the unique stereochemistry of the G-blocks, which allows for ionic cross-linking with divalent cations, most notably calcium ions (Ca²⁺). This interaction forms a structure often referred to as the "egg-box" model, where the cations bind between the G-blocks of different polymer chains, creating a stable, three-dimensional network. uminho.pt
This gelling property is highly dependent on the proportion of G-residues; a high G-content leads to the formation of strong, albeit more brittle, hydrogels. uminho.pt These hydrogels create a protective, aqueous microenvironment that helps maintain the viability and function of encapsulated cells and preserves the structural integrity of biomacromolecules. igert.org The ability to form these gels under mild, cell-friendly conditions makes guluronic acid-based oligomers an attractive option for tissue engineering research and the development of cellular assays. nih.gov
Controlled Release Systems for Bioactive Agents (Non-Clinical)
The same hydrogel networks used for encapsulation can also function as controlled release systems for non-clinical bioactive agents. The release of an entrapped agent is governed by its diffusion through the polymer matrix and the biodegradation of the matrix itself. nih.gov The characteristics of the L-guluronic acid oligomer play a critical role in tuning these release kinetics.
Several factors can be adjusted to control the release profile:
Molecular Weight: Lower molecular weight oligomers generally degrade faster, leading to a more rapid release of the encapsulated agent. igert.org
G-Block Content: A higher concentration of guluronic acid blocks results in a denser cross-linked network, which can slow the diffusion of the bioactive agent, leading to a more sustained release profile. uminho.pt
Cross-linker Concentration: Increasing the concentration of divalent cations (e.g., CaCl₂) strengthens the hydrogel matrix, thereby reducing the release rate. uminho.pt
These systems can also be designed to be stimuli-responsive. For instance, hydrogels made from poly(amino acids) with carboxylate side chains exhibit pH-sensitive release. mdpi.com In acidic environments, protonation of the carboxyl groups weakens the matrix, accelerating the release of the encapsulated agent. mdpi.com This principle is applicable to guluronic acid-based systems due to their abundant carboxyl groups.
Table 1: Factors Influencing Controlled Release from Guluronic Acid-Based Systems Press the button to view the interactive table.
Factors Influencing Controlled Release
| Factor | Effect on Release Rate | Underlying Mechanism | Citation |
|---|---|---|---|
| Molecular Weight of Oligomer | Lower MW generally increases release rate. | Faster degradation of the polymer matrix. | igert.org |
| Guluronic Acid (G) Content | Higher G-content generally decreases release rate. | Forms a denser, more tightly cross-linked hydrogel network, slowing diffusion. | uminho.pt |
| **Cross-linker Concentration (e.g., CaCl₂) ** | Higher concentration decreases release rate. | Increases the density and stability of the "egg-box" structure, hindering diffusion. | uminho.pt |
| Environmental pH | Lower pH can increase release rate. | Protonation of carboxyl groups weakens the electrostatic interactions within the matrix, leading to swelling or faster degradation. | mdpi.com |
Functional Coatings and Films
This compound and similar oligomers are utilized in creating functional coatings and films due to their inherent chemical properties and ability to form ordered structures.
Surface Modification and Adhesion Properties
The negatively charged carboxyl groups along the backbone of the L-guluronic acid oligomer are key to its function in surface modification. These groups can interact with positively charged surfaces or substrates through electrostatic interactions, allowing for the formation of thin, uniform coatings. This is a fundamental principle in the layer-by-layer (LbL) assembly technique, where guluronic acid oligomers can be deposited alternately with a positively charged polymer (polycation) to build up a multilayered film with tailored properties.
Such modifications can be used to:
Impart Biocompatibility: Coating a material with a biocompatible oligomer like a guluronate can make it more suitable for biological applications.
Alter Surface Chemistry: The surface can be functionalized with the carboxylic acid groups of the oligomer, which can then be used for further chemical reactions or to attach specific molecules. ncsu.edu
Permeability Control of Oligomer-Based Films
The permeability of films made from alginate-derived oligomers is a critical property for applications such as separation membranes or protective coatings. researchgate.net The ratio of mannuronic (M) to guluronic (G) acid residues is a primary determinant of film permeability. uminho.pt
Films with a high content of L-guluronic acid, when cross-linked with calcium ions, form a more rigid and tightly packed "egg-box" structure. uminho.pt This dense structure creates a more tortuous path for molecules like water vapor to travel through, thus reducing the film's permeability. uminho.pt In contrast, films rich in M-blocks are more flexible and form weaker gels with calcium, resulting in higher permeability. uminho.pt
Research has demonstrated that by selecting alginates with specific M/G ratios and controlling the concentration of the cross-linking agent, the water vapor permeability (WVP) of the resulting films can be precisely controlled. For instance, for films with a high G-content (M/G ratio of 30/70), increasing the CaCl₂ concentration from 1% to 1.5% leads to a significant decrease in WVP. uminho.pt This effect is less pronounced in films with a lower G-content, highlighting the importance of the guluronic acid residues in forming a tight, permeability-limiting network. uminho.pt
Table 2: Effect of Alginate Composition and Cross-linker on Film Permeability Press the button to view the interactive table.
Permeability Data
| Film Type | M/G Ratio | CaCl₂ Concentration | Effect on Water Vapor Permeability (WVP) | Citation |
|---|---|---|---|---|
| Low G-Content | High M/G | Increasing | Minimal influence on WVP. | uminho.pt |
| High G-Content | Low M/G (30/70) | 1.00% | Baseline permeability for cross-linked film. | uminho.pt |
| High G-Content | Low M/G (30/70) | 1.25% | Lower WVP compared to 1% CaCl₂. | uminho.pt |
| High G-Content | Low M/G (30/70) | 1.50% | Lower WVP compared to 1% CaCl₂. | uminho.pt |
Smart Material Systems
Materials that respond to changes in their environment with a corresponding change in their properties are known as "smart materials." Systems based on this compound can be designed as smart materials, primarily leveraging their pH-responsiveness. mdpi.com
The carboxylic acid groups on the guluronic acid residues have a specific pKa value. At a pH above this pKa, the groups are deprotonated and negatively charged, leading to electrostatic repulsion between polymer chains. This repulsion causes a hydrogel to swell. If the environmental pH drops below the pKa, the carboxyl groups become protonated (neutral), reducing the electrostatic repulsion and causing the hydrogel to shrink or collapse. mdpi.com
This pH-triggered change in physical form allows these materials to be used in:
Sensors: A change in the material's volume or optical properties in response to a specific pH can be used as a sensing mechanism.
Actuators: The swelling and shrinking of the material can be harnessed to perform mechanical work on a micro-scale.
Triggered Release Systems: As discussed previously, a change in pH can trigger the release of an encapsulated agent from the hydrogel matrix, making the system a smart delivery vehicle. mdpi.commdpi.com
The development of these stimuli-responsive systems is a key area of research, with guluronic acid oligomers providing a biocompatible and tunable platform for creating advanced, functional materials. mdpi.com
Development of Biosensors and Diagnostic Platforms (Non-Clinical)
The inherent properties of alginate, such as its biocompatibility, porous structure, and ability to form hydrogels under mild conditions, make it an excellent matrix for the development of biosensors and non-clinical diagnostic platforms. beilstein-journals.orgnih.gov These platforms are particularly valuable for environmental monitoring and food quality control. nih.govnih.gov
Alginate hydrogels serve as a gentle immobilization matrix for a variety of biorecognition elements, including enzymes, antibodies, and whole cells. nih.govmdpi.com The porous network of the hydrogel allows the target analyte to diffuse through and interact with the immobilized biological component while protecting the latter from the harsh external environment. nih.gov The surface carboxyl groups on the alginate polymer can also facilitate quick electron transfer, which is a critical aspect of many electrochemical biosensors. nih.gov
For environmental monitoring, alginate-based biosensors have been developed to detect pollutants like heavy metals and pesticides. nih.govmdpi.com For instance, microalgae can be immobilized within alginate beads for the detection of herbicides in water. mdpi.com The herbicides affect the photosynthetic activity of the algae, and the resulting change in chlorophyll (B73375) fluorescence can be measured, providing a quantifiable indication of the pollutant's presence. mdpi.com Similarly, enzymes can be entrapped in alginate gels on electrode surfaces to detect specific substrates.
In the context of heavy metal detection, the carboxyl groups of the L-guluronic and D-mannuronic acid residues can directly bind with metallic cations, effectively pre-concentrating them within the hydrogel matrix for enhanced detection sensitivity. nih.gov This has been leveraged to create sensors for detecting lead, copper, cadmium, and other toxic metals in aqueous solutions. nih.gov
Table 2: Research Findings on Alginate-Based Non-Clinical Biosensors
| Biosensor Type | Biorecognition Element | Target Analyte(s) | Principle of Detection |
| Herbicide Biosensor | Immobilized microalgae (e.g., Chlorella vulgaris) | Herbicides (e.g., atrazine, diuron) | Measurement of changes in chlorophyll fluorescence upon exposure to the toxicant. mdpi.com |
| Heavy Metal Sensor | Alginate matrix itself or immobilized enzymes/microorganisms | Heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺, Zn²⁺) | Ion exchange and electrostatic interactions with carboxyl groups lead to measurable signals (e.g., electrochemical, optical). nih.govnih.gov |
| Pollutant Degradation Monitor | Immobilized microorganisms (e.g., Phanerochaete chrysosporium) | Azo dyes | Visual decolorization or spectrophotometric measurement of the dye solution after exposure to the immobilized microbes. |
| Biochemical Oxygen Demand (BOD) Sensor | Immobilized bacteria (e.g., Rhodococcus erythropolis) | Organic pollutants | Measurement of oxygen consumption by the immobilized bacteria in the presence of organic matter. researchgate.net |
Biotechnological and Industrial Applications of L Octaguluronic Acid Octasodium Salt
Enzyme Immobilization and Biocatalysis
The immobilization of enzymes is a critical technology in industrial biotechnology, offering advantages such as enhanced stability, simplified product purification, and the potential for continuous operation and enzyme reuse. nih.govresearchgate.netnih.gov The unique gelling properties of guluronic acid-rich polymers in the presence of divalent cations make L-octaguluronic acid octasodium salt a promising material for creating matrices for enzyme entrapment.
Enzyme entrapment is a widely used immobilization technique due to its mild conditions, which help preserve the enzyme's catalytic activity. tudublin.ie Matrices formed from guluronic acid oligomers, such as this compound, rely on ionic cross-linking. The process involves the interaction between the carboxyl groups on the guluronic acid residues and polyvalent cations, most commonly calcium (Ca²⁺), to form a porous hydrogel matrix that physically entraps the enzyme molecules. umd.edutudublin.ie
The key strategy involves preparing a solution of the sodium salt oligomer and the enzyme, and then introducing this mixture into a solution containing divalent cations. umd.edu This triggers an ion-exchange process, leading to the formation of insoluble, stable gel beads with the enzyme encapsulated within. umd.edu The porosity and mechanical strength of these matrices can be precisely controlled by varying the concentration of the oligomer and the type and concentration of the cross-linking cation. tudublin.ienih.gov To overcome potential issues like enzyme leakage, especially for smaller enzymes, several advanced strategies can be employed. These include coating the beads with other polymers or pre-cross-linking the enzymes into larger aggregates before entrapment. nih.govacs.org
Table 1: Enzyme Entrapment Strategies using Guluronate-based Matrices
| Strategy | Description | Key Parameters | Potential Outcome |
| Simple Ionic Gelation | Dripping a solution of enzyme and sodium guluronate oligomer into a divalent cation (e.g., CaCl₂) solution to form beads. umd.edu | Oligomer concentration, cation concentration, needle gauge for bead size. | Rapid, mild entrapment; suitable for larger enzymes. |
| Surface Coating | Applying a secondary polymer layer (e.g., chitosan, poly-L-lysine) to the surface of the enzyme-containing beads. acs.org | Coating polymer type and concentration, coating time. | Reduced enzyme leakage, but may increase mass transfer resistance. acs.org |
| Pre-aggregation of Enzymes | Cross-linking enzyme molecules into larger aggregates (CLEAs) before entrapment in the oligomer matrix. nih.govacs.org | Cross-linker type (e.g., glutaraldehyde), enzyme concentration. | Significantly improved enzyme retention within the porous matrix. nih.gov |
| Conjugation to Liposomes | Attaching enzymes to larger structures like liposomes prior to entrapment. nih.gov | Liposome composition and size, conjugation chemistry. | High entrapment efficiency for small enzymes that would otherwise leak out. nih.gov |
A primary driver for enzyme immobilization is the significant enhancement in operational stability and the ability to reuse the biocatalyst over multiple cycles, which is crucial for economic viability in industrial settings. nih.govtudublin.ienih.gov The protective microenvironment provided by the guluronate oligomer matrix shields the enzyme from harsh process conditions such as extreme pH, elevated temperatures, and organic solvents. nih.govnih.gov
Immobilization within these hydrogels can rigidify the enzyme's structure, preventing denaturation and dissociation of subunits in multimeric enzymes. nih.govnih.gov This leads to improved thermal and storage stability. For instance, studies on cellulase (B1617823) immobilized in a sodium alginate matrix demonstrated that the enzyme retained over 70% of its initial activity even after one month of storage at 4°C and could be reused for up to seven cycles while maintaining approximately 70% of its efficacy. nih.gov This robust performance contrasts with free enzymes, which often lose activity rapidly under similar conditions. tudublin.ienih.gov
Table 2: Reusability of Enzymes Immobilized in Alginate-based Matrices
| Enzyme | Substrate | Number of Cycles | Remaining Activity (%) | Reference |
| Cellulase | Carboxymethyl cellulose | 7 | ~71.5 | nih.gov |
| Cellulase | Straw | 7 | ~67.9 | nih.gov |
| Lipase (from Pseudomonas sp.) | p-nitrophenol palmitate | 3 | Not specified, but enhanced reusability observed | tudublin.ie |
| Alkaline Protease | Milk (for cheese making) | Not specified, but retained 74% activity after 16 days | 74% (after 16 days) | nih.gov |
The use of immobilized enzymes in bioreactors is a cornerstone of modern industrial biocatalysis. nih.govymerdigital.com Entrapping enzymes within this compound matrices facilitates their use in various bioreactor configurations, including packed-bed, fluidized-bed, and stirred-tank reactors. researchgate.net A key advantage is the containment of the biocatalyst, which allows for continuous processing and prevents the enzyme from contaminating the final product, thereby simplifying downstream purification steps. nih.gov
These systems have been successfully implemented in numerous large-scale industrial applications. researchgate.netnih.gov For example, immobilized glucose isomerase is used in the production of high-fructose corn syrup, and immobilized lipases are employed for the interesterification of fats and oils and the synthesis of biodiesel. nih.gov The physical properties of guluronate-based gels, such as their mechanical strength and porosity, are critical for withstanding the physical stresses within a bioreactor, ensuring long-term operational stability and consistent product output. tudublin.ie
Separation and Purification Technologies
The distinct chemical structure and polyanionic nature of this compound make it a valuable component in advanced separation and purification technologies, particularly in affinity chromatography and membrane-based filtration.
Affinity chromatography is a powerful purification technique that relies on the highly specific binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. sigmaaldrich.com Alginate and its constituent uronic acids have an inherent biological affinity for a variety of proteins, including enzymes like lipases and amylases. nih.gov
This compound can be utilized in affinity chromatography in two primary ways. First, it can serve as a component of the support matrix to which specific affinity ligands are attached. Its hydrophilic and porous nature is well-suited for creating a biocompatible environment for protein interactions. Second, the oligomer itself can act as an affinity ligand. Its polyanionic structure mimics that of other biological polyanions like heparin or DNA. unc.edu Heparin, for example, is widely used as a general affinity ligand to purify a broad range of proteins, including DNA-binding proteins, growth factors, and coagulation enzymes, which interact with its highly sulfated polysaccharide structure. unc.edu Similarly, a matrix functionalized with this compound could be used for the group-specific separation of proteins that exhibit an affinity for polyanionic structures.
Table 3: Potential Affinity Chromatography Applications
| Application Area | Target Molecules | Principle of Interaction |
| Enzyme Purification | Lipases, Amylases, Pectinases | Inherent biological affinity of alginate-like structures for these enzymes. nih.gov |
| DNA/RNA-Binding Proteins | Polymerases, Transcription Factors, Nucleases | Electrostatic interaction between the negatively charged phosphate (B84403) backbone of nucleic acids and positively charged domains on the proteins, mimicked by the polyanionic guluronate structure. unc.edu |
| Growth Factors & Coagulation Proteins | Fibroblast Growth Factor, Antithrombin III | Specific binding to glycosaminoglycan-like structures. unc.edu |
Membrane-based technologies are essential for a wide array of industrial separations, from water purification to product concentration. Alginate-based materials are increasingly used to fabricate advanced filtration membranes due to their hydrophilicity, biocompatibility, and tunable properties. mdpi.com
Membranes made from this compound can be designed for specific nanofiltration applications. By cross-linking the oligomer with different polyvalent metal ions (e.g., Ca²⁺, Al³⁺, Fe³⁺), it is possible to create membranes with varied pore sizes, charge densities, and mechanical strengths. mdpi.com This allows for the precise separation of molecules based on size and charge. For example, alginate membranes have demonstrated the ability to separate different-sized dye molecules from organic solvents. mdpi.com
Furthermore, alginate-based materials are used in purification protocols to improve the biocompatibility of biomaterials. A method using polyvinylidene difluoride (PVDF) membrane filtration has been optimized to purify alginate solutions by removing contaminants such as proteins, DNA, and lipopolysaccharides. nih.govnih.govresearchgate.net This process yields high-purity alginate suitable for clinical applications. nih.gov This principle can be applied to produce highly purified this compound for specialized biomedical uses. Alginate has also been incorporated into membranes designed for challenging separations, such as crude oil/water emulsions, where its hydrophilic and underwater oleophobic properties are advantageous. researchgate.net
Food Science and Nutraceutical Applications
In the food and nutraceutical industries, this compound is valued for its ability to modify food texture, stabilize complex food systems, and serve as a protective carrier for sensitive compounds. nih.govmarknature.com Its properties are largely influenced by the constituent L-guluronic acid units. suezwaterhandbook.comidealfoods.it
Texturant and Thickening Agent in Food Systems (Functional Aspect)
This compound functions as a texturant and thickening agent in various food products. Unlike high-molecular-weight alginates that form viscous solutions and strong gels, this oligosaccharide offers more subtle texturizing effects. sci-hub.senih.gov Its lower viscosity at high concentrations allows for its use in applications where significant gelling is undesirable. sci-hub.se The thickening effect is dependent on its concentration, the pH of the food system, and temperature. nih.gov In products such as soups, sauces, and dressings, it can contribute to a desirable mouthfeel and consistency. nih.govronisal.pl
The rheological properties of guluronate-containing solutions are a key aspect of their functionality. The table below summarizes the typical effects of such oligosaccharides on food system viscosity.
| Property | Description |
| Viscosity | Solutions of this compound exhibit an increase in viscosity with concentration. However, this increase is less pronounced than that of high-molecular-weight alginates. |
| Shear-Thinning Behavior | At higher concentrations, these solutions can exhibit shear-thinning properties, where viscosity decreases with increasing shear rate. This is beneficial in food processing and for the sensory experience during consumption. |
| pH and Ionic Strength Sensitivity | The thickening properties can be influenced by the pH and the presence of ions in the food matrix, which can affect the conformation of the oligosaccharide chains. |
Stabilization of Emulsions and Suspensions in Food Products
This compound demonstrates efficacy in stabilizing emulsions and suspensions. Its molecular structure, containing both hydrophilic carboxyl groups and a less hydrophilic backbone, allows it to adsorb at oil-water or air-water interfaces, thereby preventing the coalescence of droplets. This is particularly useful in salad dressings, sauces, and beverages where a stable emulsion is critical for product quality and shelf life.
In suspensions, such as fruit pulps in beverages or particulates in sauces, the oligosaccharide can increase the viscosity of the aqueous phase at rest, hindering the sedimentation of solid particles. aceingredients.com Its pseudoplastic nature ensures that the product remains easy to pour.
Carrier Systems for Flavor Compounds and Micronutrients
The encapsulation and protection of volatile flavor compounds and sensitive micronutrients is a significant application of this compound. It can form a protective matrix around these molecules, shielding them from degradation by oxygen, light, and heat. This is often achieved through techniques like spray-drying or coacervation. The resulting microcapsules can improve the shelf stability of flavors and ensure the targeted delivery of vitamins and minerals in functional foods and nutraceuticals. marknature.com The characteristics of L-guluronic acid-rich oligosaccharides make them suitable for creating stable carrier systems.
Water Treatment and Environmental Remediation
The unique chemical structure of this compound also lends itself to environmental applications, particularly in water purification. nih.gov
Adsorption of Heavy Metals and Pollutants
The carboxyl groups on the L-guluronic acid residues of the oligosaccharide act as binding sites for divalent and trivalent metal cations. nih.gov This property is harnessed for the removal of heavy metals such as lead, cadmium, mercury, and copper from industrial wastewater. The mechanism involves the formation of complexes between the negatively charged carboxyl groups and the positively charged metal ions. The efficiency of adsorption is influenced by factors like pH, temperature, and the concentration of both the oligosaccharide and the metal ions.
Research on related guluronate-rich polymers has demonstrated their potential in detoxifying contaminated water sources. The table below presents a conceptual summary of the heavy metal adsorption capabilities.
| Heavy Metal | Adsorption Efficiency | Influencing Factors |
| Lead (Pb²⁺) | High | pH (optimal in the range of 5-6), initial metal concentration |
| Cadmium (Cd²⁺) | Moderate to High | Competitive ions, temperature |
| Copper (Cu²⁺) | Moderate | Oligosaccharide concentration, contact time |
| Mercury (Hg²⁺) | Moderate | Presence of chlorides, pH |
Flocculant for Water Clarification and Sludge Dewatering
This compound can function as a natural, biodegradable flocculant in water treatment. suezwaterhandbook.com Flocculation is a process where fine, suspended particles in water are aggregated into larger flocs, which can then be more easily removed by sedimentation or filtration. nih.govgetchemready.com As a polyanionic electrolyte, the oligosaccharide can bridge between suspended particles, neutralizing surface charges and promoting agglomeration. watertechnologies.com
When used in combination with a primary coagulant (like alum or ferric chloride), it can act as a flocculant aid, improving the size, density, and settling rate of the flocs. suezwaterhandbook.comresearchgate.net This leads to clearer water and can reduce the volume of sludge produced. watertechnologies.com The use of natural polymers like this compound is advantageous due to their biodegradability and non-toxic nature compared to some synthetic flocculants. nih.govnih.gov Studies on dual flocculant systems, for example combining a cationic polymer with an anionic one like an alginate derivative, have shown enhanced flocculation efficiency. isisn.org
Agricultural Applications
The application of natural polymers in agriculture is gaining traction as a strategy for sustainable farming. Alginates, and by extension their components like L-octaguluronic acid, are recognized for their beneficial properties in this sector. nih.gov Derived from seaweed, these biopolymers are biodegradable, non-toxic, and environmentally friendly. nih.gov Their use as soil conditioners and carriers for agrochemicals addresses key challenges in modern agriculture, such as water scarcity, soil degradation, and nutrient loss from conventional fertilizers. nih.govwikipedia.org
Alginate-based compounds serve as effective soil conditioners due to their ability to improve soil structure and water-holding capacity. wikipedia.orgorganicfertiliser.sg When introduced into the soil, alginates can form hydrogels, which are cross-linked polymer networks that can absorb and retain significant volumes of water. mdpi.commdpi.com This "reservoir" effect increases the moisture available to plant roots, which is particularly beneficial in arid regions or during periods of drought. mdpi.comresearchgate.net
Below is a summary of research findings on the impact of alginate-based amendments on soil properties.
| Alginate Application | Primary Finding | Noted Benefit | Source |
| Alginate-based hydrogels in coarse sand | Increased water retention capacity and improved soil mechanical properties. mdpi.com | Reduced need for frequent irrigation and minimized soil compaction risks. mdpi.com | mdpi.com |
| Alginate/polyvinyl alcohol beads | Improved the water absorption and retention of the soil. nih.gov | Enhanced swelling capacity acts as a water reservoir for plants. nih.gov | nih.gov |
| Industrial kelp waste alginate hydrogels | Hydrogel beads can quickly adsorb significant quantities of water. mdpi.com | Can be used effectively for soil water retention. mdpi.com | mdpi.com |
| Sodium alginate-based hydrogel | Significantly improved water retention in sandy soil by 78.2% and prolonged retention time by five days. researchgate.net | Mitigates the impact of drought on plant growth. researchgate.net | researchgate.net |
| Sodium Alginate with other materials | Good retention of nutrients and strong water retention capacity. nih.gov | Enhances the utilization efficiency of soil water. nih.gov | nih.gov |
A significant challenge in agriculture is the inefficient use of fertilizers and pesticides, which can lead to environmental pollution through leaching and runoff. nih.govacs.org this compound, as a constituent of alginate, is part of a biopolymer matrix that is ideal for developing controlled-release systems for agrochemicals. acs.orgespublisher.com The gelling property of alginates allows for the encapsulation of active agents like fertilizers and pesticides into beads or capsules. nih.govnih.gov
This encapsulation technology provides a physical barrier that slows down the release of the active compound. acs.org The release is often governed by diffusion through the polymer matrix, which can be tuned by altering the composition and cross-linking density of the hydrogel. acs.orgacs.org For example, urea (B33335), a highly soluble nitrogen fertilizer, can be incorporated into alginate hydrogels to create slow-release formulations that reduce nitrogen loss and improve nutrient uptake by crops. nih.govresearchgate.net Similarly, various pesticides, including herbicides and fungicides, have been successfully encapsulated in alginate matrices, ensuring a sustained release over time. nih.govacs.orgmdpi.com This approach not only enhances the efficacy of the agrochemical but also minimizes its negative environmental impact. espublisher.commdpi.com
The table below presents findings from various studies on alginate-based controlled-release systems for agrochemicals.
| Agrochemical | Alginate Formulation | Key Research Finding | Source |
| Urea (Nitrogen Fertilizer) | Sodium alginate-gelatin hydrogel | The formulation demonstrated a minimal release rate over 12 hours, indicating its potential as a slow-release fertilizer. researchgate.net | researchgate.net |
| Urea (Nitrogen Fertilizer) | Sodium alginate/carboxymethyl starch sodium/polydopamine hydrogel | The fertilizer prolonged the release period of urea for over 25 days, following a Fickian diffusion mechanism. mdpi.com | mdpi.com |
| Dicamba (Herbicide) | Alginate nanohydrogels | Promoted a sustained and prolonged release of the herbicide over ten days, minimizing environmental spreading. mdpi.com | mdpi.com |
| Thiamethoxam (Insecticide) | Alginate hydrogel beads | Provided an effective delivery system for liquid baits, achieving complete control of Argentine ant colonies in lab trials. researchgate.net | researchgate.net |
| Thiophanate-methyl (Fungicide) | Starch–alginate–polyacrylamide hydrogel | The release profile followed a non-Fickian diffusion mechanism, providing sustained delivery of the fungicide. acs.org | acs.org |
| Pentachlorophenol (Herbicide) | Calcium alginate gel beads | The alginate matrix was effective for the controlled release of the herbicide. acs.org | acs.org |
Enzymatic and Biotic Degradation Pathways of L Octaguluronic Acid Octasodium Salt
Microbial Degradation Mechanisms
The breakdown of complex polysaccharides like alginate and its oligomeric components, such as L-octaguluronic acid octasodium salt, in natural environments is largely a microbial process. Bacteria and fungi have evolved sophisticated enzymatic systems to utilize these abundant marine carbohydrates as a source of carbon and energy. researchgate.net
Identification of Microorganisms Capable of Degrading Oligoguluronates
A diverse array of microorganisms, particularly those from marine environments, have been identified for their ability to degrade alginate and its constituent oligomers. These microbes are typically isolated from seawater, marine sediments, and the surfaces or guts of marine algae-eating animals. asm.orgnih.gov The ability to degrade alginate is a key metabolic trait for these organisms, allowing them to thrive in environments where brown algae are abundant. nih.gov
Several bacterial genera are well-documented for their alginolytic (alginate-degrading) capabilities. These include marine species from genera such as Vibrio, Pseudomonas, Flavobacterium, Marinomonas, and Zobellella. asm.org For instance, a study of seaweed-producing areas in South Korea led to the isolation of several alginate-degrading bacterial strains, including newly identified species of Marinomonas sp., Zobellella sp., and Pseudomonas sp. asm.org Notably, this was the first report of alginate-degrading capabilities in the genus Zobellella. asm.org The gut microbiota of marine animals that feed on algae, such as mollusks and sea urchins, are also a rich source of alginate-degrading bacteria. nih.govresearchgate.net
Furthermore, some terrestrial microorganisms and bacteria residing in the human gut have demonstrated the capacity to degrade and ferment alginates and their derivatives. researchgate.netnih.gov Human gut bacteria from the genus Bacteroides, including B. xylanisolvens, have been shown to utilize and ferment alginate. researchgate.net This indicates that the degradation of guluronate-containing oligosaccharides is not limited to marine ecosystems.
Below is a table summarizing some of the microbial genera known to contain species with alginate-degrading capabilities, including those that act on guluronate-rich regions.
| Microbial Genus | Typical Habitat | Relevance to Oligoguluronate Degradation |
| Vibrio | Marine environments | Contains numerous species with highly efficient alginate degradation systems, including multiple alginate lyases with varied specificities. asm.org |
| Flavobacterium | Marine and soil environments | A well-known source of potent alginate lyases, including those with activity on guluronate blocks (polyG). nih.gov |
| Pseudomonas | Soil, water, plants | Includes species that produce alginate as part of their biofilm matrix and also secrete alginate lyases. asm.orgnih.gov |
| Zobellella | Marine environments | Recently identified genus with alginate-degrading capabilities, including specificity towards poly-α-L-guluronate. asm.orgnih.gov |
| Marinomonas | Marine environments | Strains have been isolated that demonstrate effective degradation of both polymannuronate and polyguluronate. asm.org |
| Agarivorans | Marine environments | Isolated from marine mollusks, these bacteria are efficient degraders of alginate. nih.gov |
| Bacteroides | Human gut | Capable of utilizing and fermenting alginate and its oligosaccharides, contributing to polysaccharide metabolism in the gut. researchgate.netnih.gov |
| Streptomyces | Marine and soil environments | Marine species produce novel, salt-tolerant alginate lyases with a preference for polyguluronate substrates. nih.gov |
Characterization of Microbial Alginate Lyases and Glycosidases
The microbial degradation of this compound is catalyzed by a class of enzymes known as alginate lyases (EC 4.2.2.3 and EC 4.2.2.11). nih.gov These enzymes cleave the glycosidic bonds within the alginate polymer and its oligomers via a β-elimination reaction, which results in the formation of a double bond at the non-reducing end of the product. nih.govfrontiersin.org This reaction produces a characteristic absorption peak at 235 nm, which is often used to measure enzyme activity. frontiersin.orgresearchgate.net
Alginate lyases are classified into various polysaccharide lyase (PL) families in the Carbohydrate-Active Enzymes (CAZy) database, with families such as PL5, PL6, PL7, and PL17 being prominent. nih.govnih.gov These enzymes can be further categorized based on their substrate specificity:
PolyG-specific lyases (EC 4.2.2.11): These enzymes preferentially cleave the glycosidic bonds between two α-L-guluronic acid residues (G-G linkages). nih.gov
PolyM-specific lyases (EC 4.2.2.3): These enzymes target the bonds between two β-D-mannuronic acid residues (M-M linkages). nih.gov
Bifunctional lyases: These enzymes can cleave linkages in both homopolymeric regions (M-M and G-G) and heteropolymeric regions (M-G). nih.gov
For the degradation of this compound, which is composed solely of guluronic acid, polyG-specific lyases are of primary importance. Many marine bacteria produce a cocktail of alginate lyases with different specificities to efficiently break down the complex alginate structure. asm.org For example, a marine Streptomyces species was found to produce a novel alginate lyase, AlyDS44, that preferentially degrades polyguluronate. nih.gov Similarly, a crude enzyme extract from Flavobacterium multivorum was found to contain two distinct enzymes, one with broad activity and another with specific activity towards polyG blocks. nih.gov
Influence of Environmental Factors on Degradation Rates
The rate of microbial degradation of alginate oligomers is significantly influenced by various environmental factors, including pH, temperature, and salinity. The optimal conditions for degradation often reflect the native environment of the degrading microorganism. asm.org
pH: Most characterized marine alginate lyases exhibit optimal activity in neutral to slightly alkaline conditions, typically between pH 7.0 and 9.0. nih.govzju.edu.cn For example, the alginate lyase AlyDS44 from a marine Streptomyces species shows optimal activity at pH 8.5. nih.gov However, degradation rates can decrease sharply in highly acidic or alkaline environments. nih.gov
Temperature: The optimal temperature for alginate lyases varies. Enzymes from bacteria in temperate marine waters often have optimal temperatures between 30°C and 50°C. nih.govnih.gov For instance, an enzyme from Pseudomonas alginovora functions optimally at 30°C, while one from a marine Streptomyces works best at 45°C. nih.govzju.edu.cn The activity of a highly efficient Vibrio strain was observed over a broad temperature range from 10°C to 50°C. asm.org
Salinity (NaCl Concentration): As many alginate-degrading microbes are marine, their enzymes are often salt-tolerant or even salt-dependent. Many alginate lyases require NaCl for optimal activity, with concentrations ranging from 0.1 M to 0.6 M. nih.govresearchgate.net The lyase AlyDS44, for example, is notably salt-tolerant, with peak activity at 0.6 M NaCl. nih.gov
The interplay of these factors dictates the efficiency of this compound degradation in different ecological niches.
Enzymatic Hydrolysis by Specific Glycoside Hydrolases
The specific enzymatic breakdown of this compound is achieved by alginate lyases that exhibit a preference for guluronate-rich substrates. The kinetics and product profiles of this degradation provide insight into the enzyme's mechanism of action.
Substrate Specificity of Alginate Lyases on Oligoguluronates
Alginate lyases are distinguished by their substrate specificity, which determines their ability to degrade different parts of the alginate polymer. nih.gov Enzymes that can degrade this compound must be able to recognize and cleave the α-L-(1→4) glycosidic bonds between guluronate residues. These are known as polyguluronate lyases or polyG-specific lyases (EC 4.2.2.11). nih.govnih.gov
Research has shown that enzymes from different sources have distinct preferences. For example, a lyase from the marine bacterium Microbulbifer sp. Q7 was identified as a polyG-specific alginate lyase. nih.gov In contrast, some enzymes, like one from Vibrio sp. C42, may have multiple functional domains, with one domain targeting polymannuronate (polyM) and another showing different activity, but no action towards polyguluronate (polyG). nih.gov There are also bifunctional enzymes that degrade both polyM and polyG blocks, which are crucial for the complete breakdown of complex alginate. nih.govnih.gov The specificity of these enzymes makes them valuable tools for producing specific alginate oligosaccharides or for analyzing alginate structure. nih.gov
The table below provides examples of characterized alginate lyases and their specificity, highlighting those relevant to oligoguluronate degradation.
| Enzyme Name / Source Organism | Polysaccharide Lyase Family | Substrate Specificity | Optimal pH | Optimal Temp. (°C) | Reference |
| AlyDS44 (Streptomyces sp.) | PL7 | Prefers polyG over polyM | 8.5 | 45 | nih.gov |
| AlyA1 (Zobellia galactanivorans) | Not specified | polyG activity only | Not specified | Not specified | nih.gov |
| AlyC8-CD1 (Vibrio sp. C42) | PL7 | polyM, no activity on polyG | 8.0-9.0 | 30-40 | nih.gov |
| Enzyme from Flavobacterium multivolum | Not specified | Degrades G- and MG-blocks, but not M-blocks | Not specified | Not specified | nih.gov |
| Lyase from Klebsiella aeruginosa | Not specified | Cleaves G-G linkages, no action on polyM | Not specified | Not specified | nih.gov |
Kinetics of Enzymatic Degradation and Product Analysis
The study of enzyme kinetics provides quantitative data on the rate of degradation and the enzyme's affinity for its substrate. For alginate lyases acting on oligoguluronates, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined. researchgate.netresearchgate.net These parameters are crucial for comparing the efficiency of different enzymes and for optimizing biotechnological processes.
Degradation of this compound by a polyG-specific lyase would proceed by cleaving the internal glycosidic bonds, an action known as endolytic cleavage. nih.govnih.gov This process breaks the octasaccharide into smaller oligomers. The final products of the enzymatic degradation are typically di- and trisaccharides with an unsaturated uronic acid at the non-reducing end. researchgate.net
Analysis of the degradation products is commonly performed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net These methods separate the resulting oligosaccharides based on their size, allowing for the identification of the final products. For example, the degradation of alginate by an enzyme from Vibrio sp. RAU2C yielded monosaccharides and oligosaccharides with a degree of polymerization (DP) of 2-3. researchgate.net The kinetic analysis of this enzyme showed a Kₘ of 3.38 mg/mL and a Vₘₐₓ of 22.98 mg/mL/min for the soluble enzyme. researchgate.net
The progress of the reaction can be monitored in real-time by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated product. frontiersin.orgzju.edu.cn This continuous assay allows for detailed kinetic analysis, including the determination of how factors like substrate concentration and inhibitors affect the reaction rate. researchgate.netnih.gov
Biodegradation in Complex Biological Systems (In Vitro Context)
The in vitro biodegradation of guluronic acid oligosaccharides, such as the octasodium salt of L-octaguluronic acid, is influenced by cellular interactions and the composition of the surrounding biological medium.
While the human body lacks the alginate lyases necessary to degrade alginate polymers enzymatically, the smaller size of oligosaccharides like this compound may allow for cellular uptake and subsequent interaction with intracellular degradation machinery. nih.gov Lysosomes, which are acidic organelles containing a variety of hydrolases, are the primary sites for the degradation of macromolecules. nih.gov It is hypothesized that guluronic acid oligosaccharides, upon entering a cell, would be trafficked to lysosomes for degradation. The low pH environment of lysosomes (around pH 4.5-5.0) is optimal for the activity of many hydrolytic enzymes that could potentially act on the glycosidic bonds of the oligosaccharide. nih.gov
Studies on alginate oligosaccharides have shown they can protect lysosomal enzymes, such as lysozyme, from degradation in acidic conditions, suggesting a complex interaction within the lysosomal environment. Although specific data on the direct enzymatic degradation of this compound by isolated lysosomal enzymes is not extensively documented, the general mechanisms of lysosomal hydrolases suggest a capacity to break down such oligosaccharides. The degradation within lysosomes is a crucial final step in the autophagy pathway, which is responsible for recycling cellular components. nih.gov
The biocompatibility and degradation of guluronate-rich alginates and their oligosaccharide derivatives have been investigated in various in vitro settings, often in the context of tissue engineering and drug delivery. Guluronate oligosaccharides (GOS) have been shown to interact with various cell types, including macrophages, which are key players in the immune response and tissue remodeling. nih.govdoaj.org
Research indicates that GOS can modulate macrophage activity, suggesting good biocompatibility and biological interaction. nih.govdoaj.org For instance, unsaturated GOS has been observed to enhance the antibacterial activities of macrophages. The degradation of these oligosaccharides in tissue culture media is generally slow in the absence of specific enzymes. However, the presence of cells can influence the local environment, potentially affecting the stability of the compound. Studies on alginate hydrogels in cell culture have shown that their degradation can be influenced by the cell type present.
Guluronate oligosaccharides obtained through oxidative degradation have demonstrated anti-inflammatory properties in lipopolysaccharide-activated murine macrophage RAW 264.7 cells. nih.gov This indicates not only biocompatibility but also bioactive potential in a cellular context. The stability of these oligosaccharides in culture media allows for sustained interactions with cells, which is relevant for their potential therapeutic applications.
Environmental Stability and Breakdown
The environmental fate of this compound is determined by its stability under various physicochemical conditions, including hydrolysis, photodegradation, and oxidation.
The hydrolytic stability of this compound is largely inferred from studies on its parent polymer, alginate. The glycosidic linkages in alginate are susceptible to both acid and alkaline hydrolysis. Generally, alginate solutions are relatively stable in the pH range of 6-8. nih.gov However, at more extreme pH values and elevated temperatures, degradation occurs.
Acid hydrolysis of alginate proceeds via the cleavage of glycosidic bonds. Studies have shown that the release of monosaccharides from alginate is dependent on the hydrolysis conditions, including acid concentration, temperature, and time. researchgate.net For instance, complete hydrolysis of guluronic acid blocks may require treatment with 2 M trifluoroacetic acid at 100°C for several hours. researchgate.net Alkaline degradation can also occur, particularly at higher temperatures.
Table 1: Inferred Hydrolytic Stability of this compound based on Alginate and Guluronate Oligosaccharide Data
| pH Range | Temperature | Expected Stability | Reference |
| 6.0 - 8.0 | Room Temperature | High | nih.gov |
| < 4.0 | Elevated | Low (Acid Hydrolysis) | researchgate.net |
| > 9.0 | Elevated | Low (Alkaline Degradation) | researchgate.net |
This table is based on general data for alginates and guluronate oligosaccharides, as specific data for this compound is limited.
This compound, like other polysaccharides, can be susceptible to photodegradation and oxidative degradation. Exposure to ultraviolet (UV) light can induce the cleavage of glycosidic bonds, leading to a reduction in molecular weight.
Oxidative degradation can be initiated by reactive oxygen species (ROS). This process is utilized to intentionally depolymerize alginate to produce oligosaccharides with specific biological activities. nih.govnih.gov For example, guluronate oligosaccharides prepared by oxidative degradation have been shown to possess anti-inflammatory properties. nih.gov This suggests that the structure of the oligosaccharide is altered by the oxidative process, leading to new functionalities. The rate and extent of oxidative degradation are dependent on the concentration of the oxidizing agent and reaction conditions.
While detailed quantitative data on the photodegradation and oxidative degradation of this compound is scarce, the behavior of its parent polymer and related oligosaccharides provides a strong indication of its susceptibility to these degradation pathways.
Advanced Analytical Methodologies for L Octaguluronic Acid Octasodium Salt Research
Quantitative Spectrophotometric Assays
Spectrophotometric assays are fundamental for the quantitative determination of L-octaguluronic acid octasodium salt in solution. These methods are typically colorimetric, relying on the reaction of the constituent uronic acid monomers with specific reagents to produce a colored product whose absorbance is proportional to its concentration.
A common approach involves the acid hydrolysis of the oligomer into its L-guluronic acid monomers, followed by colorimetric quantification. The carbazole-sulfuric acid method is a classic example, where concentrated sulfuric acid first dehydrates the uronic acid to furfural (B47365) derivatives, which then react with carbazole (B46965) to form a pink-purple colored complex. A similar and often more specific method uses m-hydroxydiphenyl as the chromogenic reagent.
Furthermore, researchers have developed assays to quantify uronic acids in the presence of other sugars. pharmacompass.com A method based on the anthrone (B1665570) reaction allows for the specific quantification of uronic acids by performing a double absorbance reading at 560 nm and 620 nm, which can distinguish them from neutral sugars that may be present as impurities. pharmacompass.comnih.gov The specificity of these assays is crucial for accurate quantification in complex biological samples. nih.gov The detection limit for uronic acids in some spectrophotometric assays can be in the range of a few milligrams per liter. nih.gov
Table 1: Typical Parameters for Spectrophotometric Quantification of Uronic Acids
| Parameter | Carbazole-Sulfuric Acid Method | m-Hydroxydiphenyl Method | Enzyme-Based Assay |
|---|---|---|---|
| Principle | Dehydration and condensation | Dehydration and condensation | Enzymatic oxidation |
| Reagents | Sulfuric acid, Carbazole, Borax | Sulfuric acid, m-hydroxydiphenyl | Uronate dehydrogenase, NAD+ |
| Wavelength | ~530 nm | ~520 nm | 340 nm |
| Measured Species | Colored adduct | Colored adduct | NADH |
| Linear Range Example | 5-100 µg/mL | 1-50 µg/mL | 5-150 µg per cuvette nih.gov |
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC)
Chromatographic techniques are indispensable for the detailed characterization of this compound, providing information on its size, homogeneity, and charge state.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for assessing the homogeneity of an this compound preparation. This method separates molecules based on their hydrodynamic volume, or size in solution. bio-rad.com
In a typical SEC experiment, the oligosaccharide sample is passed through a column packed with a porous stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique can effectively separate the desired octamer from shorter (e.g., heptamer, hexamer) and longer (e.g., nonamer, decamer) oligomers that may be present as impurities from the production process. The distribution of molecular weights in a sample can be determined, and detectors such as refractive index (RI) and multi-angle light scattering (MALS) can provide information on concentration and absolute molecular weight, respectively. bio-rad.comnih.gov
Table 2: Example SEC Conditions for Oligosaccharide Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Starch-based or hydrophilic polymer-based GPC/SEC column |
| Mobile Phase | Aqueous buffer (e.g., Sodium phosphate (B84403), Sodium nitrate) bio-rad.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Refractive Index (RI), UV (at ~210 nm), MALS bio-rad.commdpi.com |
| Application | Separation of DP8 from DPn≠8, molecular weight distribution |
Ion-Exchange Chromatography (IEX) is the gold standard for analyzing charge-based heterogeneity in biomolecules. For this compound, this technique is crucial for confirming the correct salt form and identifying any charge variants. Each guluronic acid monomer contains a carboxylate group, which is negatively charged at neutral pH. Therefore, an octamer should possess eight negative charges.
Anion-exchange chromatography (AEX) is typically used, where the stationary phase is positively charged. Oligomers are bound to the column and are then eluted by increasing the concentration of a competing salt (e.g., sodium chloride) in the mobile phase, which disrupts the electrostatic interactions. Oligomers with fewer negative charges (e.g., due to incomplete deprotonation or esterification) will elute earlier, while those with the full eight negative charges will bind more tightly and elute at higher salt concentrations. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a particularly sensitive method for analyzing alginate oligosaccharides. nih.gov This allows for the high-resolution separation and quantification of charge variants, ensuring the purity and consistency of the compound.
Table 3: Example Anion-Exchange Chromatography Conditions for Oligosaccharide Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) mdpi.com |
| Mobile Phase A | Aqueous buffer (e.g., Tris-HCl, Sodium Hydroxide) |
| Mobile Phase B | Aqueous buffer with high salt concentration (e.g., 1 M NaCl) |
| Elution | Salt gradient (e.g., 0-100% B over 30 minutes) |
| Detector | Pulsed Amperometric Detection (PAD), UV (210-230 nm) mdpi.com |
| Application | Separation based on charge (number of carboxylate groups) |
Capillary Electrophoresis (CE) for Purity and Charge Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages in speed, efficiency, and low sample consumption for the analysis of charged molecules like this compound. CE separates species based on their electrophoretic mobility, which is a function of their charge-to-size ratio.
For purity analysis, CE can effectively resolve the target octamer from oligomers of different lengths (failure sequences), similar to its application in oligonucleotide analysis. This is often achieved using a gel-sieving matrix within the capillary, a technique known as dynamic sieving capillary electrophoresis (DSCE). Furthermore, CE is highly sensitive to variations in charge. It can distinguish between fully and partially deprotonated forms of the molecule, providing a clear profile of its charge heterogeneity. youtube.com The technique has been successfully used to analyze the composition of alginic acids and the purity of other charged oligosaccharides like glycosaminoglycans. nih.gov
Table 4: General Parameters for Capillary Electrophoresis of Oligosaccharides
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused silica (B1680970) (coated or uncoated), 50-75 µm I.D. nih.gov |
| Background Electrolyte (BGE) | Borate buffer, Phosphate buffer, often with additives nih.gov |
| Separation Mode | Capillary Zone Electrophoresis (CZE), Dynamic Sieving CE (DSCE) |
| Voltage | 15 - 30 kV |
| Detection | Direct UV (200-230 nm), Indirect UV nih.gov |
| Application | High-resolution purity assessment, charge state analysis |
Rheometry and Viscometry for Solution and Gel Properties
The rheological properties of this compound solutions are critical for understanding its behavior in various applications, particularly those involving gel formation. Rheometry and viscometry are used to measure the flow and deformation of these solutions in response to applied stress.
The apparent viscosity of solutions containing alginate oligomers can be measured using a rheometer, often with a cone-and-plate or parallel-plate geometry. Studies on sodium alginate, the parent polymer, show that its solutions are typically pseudoplastic (shear-thinning), meaning their viscosity decreases as the shear rate increases. nih.gov This behavior is also expected for concentrated solutions of this compound. The viscosity is influenced by factors such as concentration, temperature, and the presence of ions. Capillary viscometers can also be used to determine the intrinsic viscosity of dilute solutions, which relates to the molecular characteristics of the oligomer. Understanding these properties is vital, as the high guluronic acid content is known to be crucial for forming strong, rigid gels, particularly in the presence of divalent cations like calcium.
Table 5: Rheological Parameters for Alginate-Based Solutions
| Parameter | Instrument | Information Obtained |
|---|---|---|
| Apparent Viscosity | Rotational Rheometer | Resistance to flow as a function of shear rate nih.gov |
| Flow Behavior Index (n) | Rotational Rheometer | Describes deviation from Newtonian flow (n<1 for pseudoplastic) |
| Consistency Coefficient (k) | Rotational Rheometer | Measure of the solution's viscosity |
| Intrinsic Viscosity [η] | Capillary Viscometer | Relates to molecular weight and polymer-solvent interactions |
| Storage (G') & Loss (G'') Moduli | Oscillatory Rheometer | Elastic and viscous properties, gel strength |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction between this compound and a binding partner, such as a metal ion or a protein, in a single experiment.
In an ITC experiment, a solution of a ligand (e.g., calcium ions) is titrated into a sample cell containing the this compound solution. The instrument measures the minute temperature changes that occur upon binding. The resulting data can be analyzed to determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information is invaluable for understanding the forces driving the interaction. For instance, the strong interaction between guluronate blocks and calcium ions, which is fundamental to alginate gelation, can be precisely quantified using ITC. This allows for a deeper understanding of the structure-function relationship of the oligosaccharide.
Table 6: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry
| Parameter | Symbol | Description |
|---|---|---|
| Binding Stoichiometry | n | Number of ligand molecules bound per macromolecule |
| Binding Affinity (Association Constant) | Kₐ | Strength of the binding interaction (Kₐ = 1/Kₔ) |
| Gibbs Free Energy Change | ΔG | Overall energy change of binding; indicates spontaneity (ΔG = -RTlnKₐ) |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding (directly measured) |
| Entropy Change | ΔS | Change in the system's disorder upon binding (calculated: ΔG = ΔH - TΔS) |
Surface Plasmon Resonance (SPR) for Real-Time Interaction Studies
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that enables the real-time, quantitative analysis of molecular interactions. nih.govnih.gov The technology works by detecting changes in the refractive index on the surface of a sensor chip where one molecule (the ligand) is immobilized. youtube.com When a binding partner (the analyte) is flowed over the surface, the accumulation of mass at the surface causes a measurable change in the SPR angle, which is directly proportional to the amount of bound analyte. nih.govyoutube.com This allows for the detailed characterization of binding kinetics (association and dissociation rates) and affinity. nih.gov
In the context of this compound and related oligo-guluronates, SPR is an invaluable tool for studying their specific binding interactions with various biological molecules, such as proteins, lectins, or other polysaccharides. lu.senih.gov For instance, this compound can be immobilized on a sensor chip, and its interaction with a protein of interest can be monitored as the protein is injected in a continuous flow. nih.govnih.gov The resulting data, presented as a sensorgram, plots the binding response against time, from which kinetic parameters can be derived. youtube.com
Key parameters obtained from SPR analysis include:
Association rate constant (kₐ): Describes the rate at which the analyte binds to the immobilized ligand (units: M⁻¹s⁻¹).
Dissociation rate constant (kₔ): Describes the rate at which the analyte-ligand complex decays (units: s⁻¹).
Equilibrium dissociation constant (Kₗ): Represents the affinity of the interaction, calculated as the ratio of kₔ to kₐ (units: M). A lower Kₗ value indicates a stronger binding affinity. nih.gov
These quantitative binding data are critical for understanding the molecular recognition processes that govern the biological activity and function of this compound in various applications. The ability to study these interactions without the need for fluorescent or radioactive labels preserves the native conformation of the interacting molecules, providing more accurate and reliable data. nih.govnih.gov
Table 1: Representative Kinetic Data from SPR Analysis of Oligo-Guluronate Interactions This table presents hypothetical data to illustrate the typical output of an SPR experiment studying the interaction between an immobilized oligo-guluronate and various analytes.
| Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |
|---|---|---|---|
| Protein A (e.g., Growth Factor) | 2.5 x 10⁴ | 5.0 x 10⁻⁴ | 20 |
| Protein B (e.g., Enzyme) | 4.1 x 10³ | 3.0 x 10⁻³ | 731 nih.gov |
| Lectin C | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5 |
| Peptide D | 7.2 x 10³ | 1.5 x 10⁻² | 2083 |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images and quantitative measurements of mechanical properties at the nanoscale. nih.govresearchgate.net The technique operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. researchgate.net The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system, allowing for the reconstruction of the surface topography with exceptional detail. nih.gov A significant advantage of AFM is its ability to image samples in both air and liquid environments, making it ideal for studying hydrogels, such as those formed from this compound, in their hydrated, near-native state. researchgate.netnih.gov
For hydrogels derived from oligo-guluronates (alginates), AFM is used to characterize:
Surface Topography and Roughness: Tapping mode AFM can reveal the fine microstructure of the hydrogel surface, including the polymer network arrangement and surface roughness. nih.govresearchgate.net Studies have shown that alginate hydrogel topography is influenced by polymer concentration, with lower concentrations leading to rougher surfaces. researchgate.net
Pore Size and Structure: High-resolution AFM imaging allows for the visualization and measurement of the pore structure within the hydrogel matrix. nih.gov The pore size, which is critical for nutrient transport and cell accommodation in tissue engineering applications, can be quantified. Research indicates that pore sizes increase as the concentration of alginate decreases. researchgate.net
Mechanical Properties: Using a mode known as force spectroscopy or nanoindentation, the AFM tip is pressed into the hydrogel surface to measure its local mechanical properties. nih.govuakron.edu By analyzing the resulting force-distance curves, the Young's Modulus (a measure of stiffness or elasticity) can be calculated. uakron.edumtu.edu This is crucial as the mechanical environment significantly impacts cell behavior. uakron.edu
These nanoscale measurements provide fundamental insights into the structure-property relationships of this compound-based hydrogels, guiding their design for specific biomedical applications. nih.gov
Table 2: AFM-Derived Properties of Alginate Hydrogels Data synthesized from studies on alginate hydrogels, which are polymers of guluronic and mannuronic acid, demonstrating typical measurements achievable with AFM.
| Hydrogel Concentration (% w/v) | Average Surface Roughness (nm) | Approximate Pore Radius (nm) | Young's Modulus (kPa) |
|---|---|---|---|
| 0.5% | 101 ± 6 researchgate.net | < 1230 researchgate.net | 1.89 ± 0.17 uakron.edu |
| 1.0% | 75 ± 4 | < 570 researchgate.net | 4.76 ± 2.32 uakron.edu |
| 1.5% | 63 ± 2 | < 450 | 14.80 ± 0.47 uakron.edu |
| 2.0% | 57 ± 1 researchgate.net | < 360 researchgate.net | 40.86 ± 5.23 uakron.edu |
Confocal Laser Scanning Microscopy (CLSM) for Hydrogel Structure Visualization
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique used to obtain high-resolution, three-dimensional images of thick specimens. nih.gov Unlike conventional fluorescence microscopy, CLSM uses a pinhole to reject out-of-focus light, resulting in sharp, optically sectioned images from deep within a sample. nih.govusgs.gov By acquiring a series of these optical sections at different depths (a process known as z-stacking), a full 3D reconstruction of the sample's microstructure can be generated. nih.gov
For the study of hydrogels based on this compound, CLSM is essential for visualizing the internal microarchitecture in a fully hydrated state. nih.govnih.gov Since polysaccharides like oligo-guluronates are not naturally fluorescent, they must be covalently labeled with a fluorescent dye (fluorophore) for visualization. nih.govnih.gov This labeling allows researchers to directly observe the polymer network, determine component distribution in multi-component gels, and analyze the pore structure. nih.govresearchgate.net
The process typically involves:
Fluorescent Labeling: The polysaccharide is chemically conjugated with a fluorescent dye, such as Fluorescein isothiocyanate (FITC) or a Rhodamine derivative. cd-bioparticles.netmdpi.com The labeling procedure must be carefully controlled to avoid altering the gelling properties of the polymer. researchgate.net
Image Acquisition: A laser excites the fluorophore within the hydrogel, and the emitted fluorescence is detected. nih.gov By scanning the laser across the sample, a 2D image of a single focal plane is created.
3D Reconstruction: A stack of 2D images is computationally processed to create a detailed 3D model of the hydrogel's internal structure, revealing the interconnectivity and spatial organization of the polymer network. nih.gov
CLSM provides invaluable qualitative and quantitative data on hydrogel morphology, which is difficult to obtain with other microscopy techniques like Scanning Electron Microscopy (SEM) that often require sample dehydration, potentially introducing artifacts. mdpi.com
Table 3: Application of CLSM in Hydrogel Structural Analysis This table outlines common fluorescent labels and the structural insights they provide for polysaccharide hydrogel research.
| Fluorescent Label | Excitation Wavelength (nm, Approx.) | Emission Wavelength (nm, Approx.) | Information Obtained |
|---|---|---|---|
| Fluorescein isothiocyanate (FITC) mdpi.com | 490 | 525 | Visualization of polymer network distribution, pore structure, and micro-homogeneity. nih.govmdpi.com |
| Rhodamine B cd-bioparticles.net | 540 | 590 | Mapping of polymer location and conformation within the hydrogel matrix. |
| DTAF (5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein) researchgate.net | 495 | 520 | Analysis of component distribution and compatibility in mixed polysaccharide hydrogels. researchgate.net |
| Nile Blue A researchgate.net | 635 | 680 | Differential staining to visualize distinct phases or components within a complex hydrogel system. researchgate.net |
Emerging Research Frontiers and Challenges for L Octaguluronic Acid Octasodium Salt
Development of Novel Synthetic Strategies for Defined Oligomer Sequences
The precise biological activities of alginate oligosaccharides are intrinsically linked to their sequence and degree of polymerization (DP). researchgate.net Consequently, a major research frontier is the development of synthetic strategies that can produce structurally defined oligomers like L-octaguluronic acid, rather than relying on the depolymerization of natural alginate, which yields heterogeneous mixtures. researchgate.net
Current research focuses on multi-step chemical synthesis, which offers precise control over the final structure. A common approach involves the synthesis of gulopyranosyl building blocks, which are then assembled into oligomers. researchgate.net A key challenge in this process is controlling the stereoselectivity of the glycosidic bond formation. Guluronic acid oligomers require a 1,2-cis (α-linkage) configuration, which can be difficult to achieve with high selectivity. researchgate.net Researchers have found that gulose-based building blocks intrinsically favor the formation of 1,2-cis-glycosidic bonds, postulating that this preference arises from the nucleophilic attack on the oxacarbenium ion intermediate, which preferentially adopts a specific conformation (³H₄). researchgate.net
Strategies to overcome these synthetic hurdles include:
Post-glycosylation Oxidation: This strategy involves assembling the oligomer using gulose donors, which are more stereoselective, and then oxidizing the C-6 primary alcohol to a carboxylic acid at a later stage to form the desired guluronic acid residues. researchgate.netrsc.org
One-Pot and Automated Synthesis: To streamline the traditionally laborious process of oligosaccharide synthesis, researchers are exploring one-pot strategies and automated solid-phase synthesis. nih.gov These methods reduce the need for intermediate purification steps, potentially accelerating the production of target oligomers. nih.gov
Chemoselective Approaches: These strategies modulate the reactivity of building blocks through the careful selection of protecting groups, allowing for sequential glycosylation reactions in a controlled manner. nih.gov
The synthesis of a guluronic acid alginate trisaccharide has been successfully demonstrated using gulopyranosyl building blocks, paving the way for the assembly of longer, defined-sequence oligomers such as the target octamer. researchgate.net
Exploration of Functionalized L-Octaguluronic Acid Derivatives
Beyond the synthesis of the native oligomer, a significant area of research involves the creation of functionalized derivatives to impart novel properties or enhance existing ones. The L-guluronic acid monomer possesses multiple hydroxyl groups and a carboxyl group, which serve as reactive sites for chemical modification.
Current research explores modifications such as:
Esterification and Amidation: The carboxyl groups can be converted into various esters or amides, altering the oligomer's charge, solubility, and interaction with biological targets.
Cross-linking: The oligomer can be cross-linked to other polymers or surfaces. For instance, the carboxyl groups of guluronic acid units in alginate are known to specifically bind with divalent cations like Ca²⁺, forming a stable network described by the "egg box" model. mdpi.com This principle is used to create stable microcapsules and hydrogels. mdpi.com
Conjugation: Bioactive molecules, such as peptides or drugs, can be covalently attached to the oligomer, creating targeted delivery systems.
An example of functionalization is seen in the development of functional fabrics where sodium alginate (containing guluronic acid units) is used as a wall material for microcapsules. The stability of these microcapsules is enhanced by cross-linking with calcium ions, which specifically interact with the guluronic acid residues. mdpi.com Such derivatives could lead to materials with combined properties, for example, a fabric that has both therapeutic and antimicrobial characteristics. mdpi.com
Integration into Hybrid Material Systems with Enhanced Properties
There is growing interest in integrating L-guluronic acid oligomers into hybrid material systems to create advanced biomaterials with tailored properties. The unique characteristics of guluronate blocks—particularly their gelling and ion-binding capabilities—make them valuable components in composite materials. wikipedia.orgmdpi.com
Research in this area includes:
Hybrid Hydrogels for Tissue Engineering: Alginate-based hydrogels are widely studied for tissue engineering and drug delivery. nih.govresearchgate.net A hybrid system for bone repair has been developed that combines an electrospun nanofiber mesh tube with an injectable, peptide-modified alginate hydrogel. nih.gov The alginate component serves as a reservoir for the sustained release of growth factors like recombinant bone morphogenetic protein-2 (rhBMP-2). nih.gov The high-guluronic acid content in certain alginates is crucial for forming strong, stable gels in the presence of calcium ions.
Graphene-Alginate Composites: Researchers have fabricated hybrid composites of alginate and graphene oxide, cross-linked with calcium ions. mdpi.com These materials exhibit a porous architecture and have been assessed for biomedical applications, demonstrating biocompatibility with blood and skin cells. mdpi.com The integration of the guluronic acid-containing polymer provides the necessary framework for gelation and structural integrity.
These hybrid systems leverage the inherent biocompatibility and specific chemical properties of the guluronate oligomer while combining them with the mechanical or conductive properties of other materials to create multifunctional systems for advanced applications. mdpi.comnih.gov
Advanced Computational Design and Simulation of Oligomer Interactions
Understanding how L-octaguluronic acid octasodium salt interacts with its biological targets at a molecular level is crucial for designing effective applications. Advanced computational methods, such as molecular dynamics (MD) and density-functional theory (DFT), are proving to be invaluable tools in this endeavor.
A key study used MD and DFT to investigate the therapeutic action of a guluronate-rich oligomer (OligoG CF-5/20) on Pseudomonas aeruginosa biofilms. whiterose.ac.uk The simulations provided critical insights that would be difficult to obtain through experimental methods alone:
Interaction Mechanism: The simulations revealed that the oligomer's interaction with the biofilm's exopolysaccharide (EPS) matrix is facilitated exclusively through bridging calcium ions (Ca²⁺). whiterose.ac.uk
Ion Sequestration: Contrary to some hypotheses, the simulations suggested that the oligomer does not disrupt the biofilm by breaking existing EPS-Ca²⁺-EPS cross-links. Instead, its therapeutic action likely stems from sequestering free Ca²⁺ ions, which prevents further aggregation and strengthening of the biofilm matrix. whiterose.ac.uk
Role of Oligomer Size: Simulations comparing oligomers of different lengths (e.g., Poly-G2 vs. Poly-G4) indicated that it is the affinity for Ca²⁺, rather than the size of the oligomer, that tethers it to the EPS. whiterose.ac.uk
These computational approaches allow for an in-depth exploration of interaction modes and help pinpoint the specific functionalities vital for thermodynamically stable interactions, thereby guiding the rational design of more potent oligomer-based therapeutics. whiterose.ac.uk
Scaling-Up Production for Industrial Applications (from a Research Perspective)
Transitioning the production of this compound from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges. The high cost and low yield of purely chemical synthesis make it less viable for bulk production. Research is therefore focused on biological and enzymatic methods, which offer a more sustainable and cost-effective path. nih.govmdpi.com
The primary strategies being investigated are:
Enzymatic Degradation: This involves using specific enzymes called alginate lyases to break down high-molecular-weight alginate into oligosaccharides (AOS). mdpi.com These enzymes can be specific for mannuronic acid (polyM lyases), guluronic acid (polyG lyases), or both. mdpi.com The challenge lies in the high cost of purified enzymes and the difficulty in controlling the exact DP of the final product. mdpi.com Immobilizing the enzymes on substrates like magnetic nanoparticles is one approach to improve reusability and cost-effectiveness. mdpi.com
Microbial Fermentation: This method uses microorganisms that naturally produce alginate lyases to degrade alginate-rich substrates, such as brown algae. nih.gov Some bacteria, like Pseudoalteromonas agarovorans, can efficiently saccharify alginate. nih.gov Research has focused on optimizing fermentation conditions (e.g., temperature, NaCl concentration, nitrogen source) to maximize the yield of oligosaccharides. nih.gov A recent study demonstrated a cost-effective process using the underutilized roots of Laminaria japonica as a substrate to produce AOS, achieving a degradation efficiency of over 54%. nih.gov
The following table summarizes and compares different production strategies from a research perspective.
| Production Strategy | Source/Enzyme | Substrate | Key Findings & Challenges | Reference |
| Microbial Saccharification | Pseudoalteromonas agarovorans CHO-12 | Alginate | Max saccharification rate of 7.5 g/L/day achieved. Production is sensitive to NaCl concentration and nitrogen source. | nih.gov |
| Bacterial Fermentation | Azotobacter vinelandii | Sucrose, Whey | Highest alginate production (5.11 g/L) achieved with sucrose. Scaling-up requires managing high viscosity. | researchgate.net |
| Direct Algal Degradation | Pseudoalteromonas agarivorans A3 | Laminaria japonica roots | Cost-effective and eco-friendly. Achieved 33.11% AOS production with 85.03% purity. Products were mainly DP2-4. | nih.gov |
| Immobilized Enzyme | Alginate Lyase on Magnetic Nanoparticles | Raw Seaweed Biomass | Immobilization improved thermostability and reusability (50% activity after 6 cycles). Lower hydrolysis efficiency (63%) compared to free enzyme (76%). | mdpi.com |
A significant hurdle in scaling up is the downstream processing required to isolate and purify a specific oligomer like this compound from the heterogeneous mixture of products.
Addressing Challenges in Standardization and Characterization Protocols
A major challenge hindering the widespread application and regulatory approval of oligosaccharide-based products is the lack of standardization. The biological activity of alginate oligosaccharides is highly dependent on their molecular weight, monomer composition (M/G ratio), and sequence. researchgate.netcreative-biolabs.com Producing this compound with consistent purity and structure is non-trivial.
The heterogeneity of products from enzymatic or acid hydrolysis of natural alginates makes precise characterization essential. researchgate.net Several analytical techniques are employed to address this challenge:
Chromatography: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for separating and quantifying oligosaccharides based on size and charge. researchgate.netnih.gov Gel Permeation Chromatography (GPC) is used to determine the average molecular weight and distribution. nih.gov
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the exact mass of the oligomers, confirming their degree of polymerization. researchgate.net
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for determining the detailed structure, including the M/G ratio, sequence, and the position of any chemical modifications. nih.gov
The table below outlines the primary characterization techniques and their roles.
| Technique | Purpose in Characterization | Reference |
| HPAEC-PAD | Separation and quantification of oligomers by degree of polymerization (DP). | researchgate.netnih.gov |
| ESI-MS | Precise determination of molecular weight to confirm DP. | researchgate.net |
| NMR Spectroscopy | Detailed structural analysis, including monomer composition (M/G ratio), linkage types (α/β), and acetylation patterns. | nih.gov |
| FTIR Spectroscopy | Identification of functional groups and confirmation of overall structure. | nih.gov |
| Gel Permeation Chromatography (GPC) | Determination of weight-average molecular weight and molecular weight distribution. | nih.gov |
Establishing robust and universally accepted protocols for both the production and characterization of defined oligomers like this compound is critical for ensuring batch-to-batch consistency and enabling reliable comparisons of research findings across different laboratories.
Future Outlook and Potential for Transformative Technologies
The research frontiers for this compound and related guluronate-rich oligomers point toward a future where these molecules play a significant role in transformative technologies, particularly in medicine and biotechnology. Their well-defined structure allows for a clear investigation of structure-activity relationships, which is key to unlocking their full potential. researchgate.net
Future prospects include:
Advanced Anti-Biofilm Therapeutics: Building on findings that guluronate oligomers can disrupt bacterial biofilms, future work will likely focus on optimizing their structure to enhance efficacy against multi-drug resistant pathogens. whiterose.ac.uknih.gov This could lead to novel therapies for chronic infections like those in cystic fibrosis patients. whiterose.ac.uk
Immunomodulatory Agents: Alginate oligosaccharides are known to induce cytokine synthesis and modulate immune responses. nih.gov Defined oligomers could be developed as precise immunomodulators to enhance host defense against infections or to treat autoimmune inflammatory diseases. nih.gov
Smart Drug Delivery Systems: The ability of guluronic acid blocks to form stable, ion-responsive hydrogels makes them ideal candidates for creating "smart" materials that release therapeutic payloads in response to specific physiological triggers. nih.gov
Functional Foods and Nutraceuticals: Due to their prebiotic potential and other bioactivities, defined oligosaccharides could be used as high-value functional ingredients in foods and supplements aimed at improving gut health and preventing metabolic syndromes. researchgate.net
The realization of these technologies is contingent upon overcoming the challenges outlined in the preceding sections, namely, the development of scalable synthesis and production methods and the establishment of rigorous standardization protocols. As these hurdles are surmounted, this compound and its derivatives are poised to become valuable tools in the development of next-generation products for health and industry. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
